Technical Documentation Center

8-Methoxyquinoline-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxyquinoline-7-carboxylic acid

Core Science & Biosynthesis

Foundational

synthesis of 8-Methoxyquinoline-7-carboxylic acid from 8-hydroxyquinoline

This guide details the high-fidelity synthesis of 8-Methoxyquinoline-7-carboxylic acid from 8-hydroxyquinoline (8-HQ).[1] It addresses the primary synthetic challenge: overcoming the natural preference of 8-HQ to undergo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-fidelity synthesis of 8-Methoxyquinoline-7-carboxylic acid from 8-hydroxyquinoline (8-HQ).[1] It addresses the primary synthetic challenge: overcoming the natural preference of 8-HQ to undergo electrophilic aromatic substitution (EAS) at the C5 position to achieve regioselective functionalization at C7.

Two distinct routes are presented:

  • The Modern Organometallic Route (Recommended): Utilizes regioselective bromination followed by Palladium-catalyzed carbonylation.[1] This is the preferred method for drug development due to scalability and purity.

  • The Classical Formylation Route: Utilizes Reimer-Tiemann chemistry followed by Pinnick oxidation. Useful for laboratory-scale synthesis where high-pressure equipment is unavailable.[1]

Part 1: Strategic Overview & Retrosynthesis[1]

The synthesis hinges on the orthogonal protection of the phenol (C8-OH) and the introduction of a carbon synthon at C7.

  • Challenge: The C5 position of 8-hydroxyquinoline is electronically more active than C7 towards standard electrophiles (e.g., Br₂, HNO₃).[1]

  • Solution:

    • Route A: Uses N-bromosuccinimide (NBS) under controlled conditions to favor the 7-bromo isomer, followed by Pd-catalyzed carbonylation .[1]

    • Route B: Uses the Reimer-Tiemann reaction , which is ortho-selective (C7) due to the phenoxide intermediate, followed by mild oxidation.[1]

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 8-Methoxyquinoline-7-carboxylic acid Inter1 Methyl 8-methoxyquinoline-7-carboxylate Target->Inter1 Hydrolysis Inter2 7-Bromo-8-methoxyquinoline Inter1->Inter2 Pd-Catalyzed Carbonylation Inter3 7-Bromo-8-hydroxyquinoline Inter2->Inter3 O-Methylation Start 8-Hydroxyquinoline Inter3->Start Regioselective Bromination caption Figure 1: Retrosynthetic logic for the preferred organometallic route.

Figure 1: Retrosynthetic logic prioritizing C7 functionalization via bromination.

Part 2: Route A - The Modern Organometallic Protocol (Primary)[1]

This route is designed for reproducibility and scalability, minimizing the formation of the difficult-to-separate 5-isomer.

Step 1: Regioselective Bromination

Objective: Synthesize 7-bromo-8-hydroxyquinoline.[1] Critical Quality Attribute (CQA): Minimization of 5,7-dibromo and 5-bromo byproducts.

  • Reagents: 8-Hydroxyquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Chloroform (CHCl₃).[1]

  • Mechanism: NBS provides a low concentration of electrophilic bromine.[1] The solvent choice (CHCl₃) and temperature control favor the ortho-bromination (C7) over the para (C5) due to hydrogen bonding with the hydroxyl group and steric factors.[1]

Protocol:

  • Dissolve 8-hydroxyquinoline (5.0 g, 34.4 mmol) in anhydrous CHCl₃ (50 mL) in a foil-wrapped flask (protect from light).

  • Cool the solution to 0°C.

  • Add NBS (6.12 g, 34.4 mmol) portion-wise over 30 minutes. Do not add all at once to avoid high local concentrations of Br⁺.[1]

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:9). The 7-bromo isomer typically has a distinct R_f compared to the 5,7-dibromo impurity.

  • Workup: Wash with water (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or perform flash chromatography (Silica, Hexane/EtOAc) to isolate 7-bromo-8-hydroxyquinoline (Target Yield: ~80-85%).

Expert Insight: If 5,7-dibromoquinoline forms, it is often due to excess NBS or high temperatures.[1] Strict stoichiometry is required. (Reference: ACG Publications, 2016).[1]

Step 2: O-Methylation

Objective: Protect the phenol as a methyl ether to prevent catalyst poisoning in the next step.

  • Reagents: 7-Bromo-8-hydroxyquinoline, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]

Protocol:

  • Dissolve 7-bromo-8-hydroxyquinoline (4.0 g, 17.8 mmol) in Acetone (40 mL).

  • Add anhydrous K₂CO₃ (3.7 g, 26.7 mmol, 1.5 eq).

  • Add MeI (1.33 mL, 21.4 mmol, 1.2 eq) dropwise.

  • Reflux for 4–6 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between DCM and water.[1]

  • Product: 7-Bromo-8-methoxyquinoline is obtained as a solid.[1] (Yield: >90%).

Step 3: Palladium-Catalyzed Hydroxycarbonylation

Objective: Convert the Aryl-Bromide to the Methyl Ester. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by CO insertion and nucleophilic attack by Methanol.[1]

  • Reagents: Pd(OAc)₂ (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol%), Triethylamine (Et₃N), Methanol (MeOH), CO gas (balloon or 5 bar).[1]

Protocol:

  • In a pressure vessel or autoclave, dissolve 7-bromo-8-methoxyquinoline (3.0 g) in MeOH (30 mL) and DMF (10 mL).

  • Add Et₃N (2.0 eq).[1]

  • Add Pd(OAc)₂ and dppf under a nitrogen stream.[1]

  • Purge the vessel with Carbon Monoxide (CO) three times.[1]

  • Pressurize to 5 bar (or use a double-balloon for small scale) and heat to 80°C for 12 hours.

  • Workup: Filter through Celite to remove Pd.[1] Concentrate.

  • Purification: Flash chromatography (0-20% EtOAc in Hexane).

  • Intermediate: Methyl 8-methoxyquinoline-7-carboxylate .

Step 4: Hydrolysis to Final Acid

Protocol:

  • Dissolve the ester in THF/Water (1:1).[1]

  • Add LiOH (2.0 eq) and stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 3.[1]

  • Filter the precipitate.[1]

  • Final Product: 8-Methoxyquinoline-7-carboxylic acid .

Part 3: Route B - The Classical Formylation (Alternative)[1]

Use this route if Palladium catalysis or high-pressure CO is not accessible.[1]

Step 1: Reimer-Tiemann Formylation

Objective: Introduce an aldehyde at C7.[1] Mechanism: Carbene (:CCl₂) insertion.[1] The phenoxide anion directs the carbene to the ortho (C7) position.

  • Reagents: 8-Hydroxyquinoline, CHCl₃, NaOH (aq).

Protocol:

  • Dissolve 8-HQ in 20% NaOH solution.

  • Add CHCl₃ dropwise at 60-70°C.

  • Reflux for 4 hours.

  • Workup: Acidify. Steam distill to separate the ortho-isomer (7-formyl) from the para-isomer (5-formyl) and unreacted material.

  • Product: 7-Formyl-8-hydroxyquinoline . (Yield is typically lower, ~30-40%).[1]

Step 2: Methylation & Oxidation[1]
  • Methylation: Follow the same protocol as Route A (MeI/K₂CO₃) to yield 7-formyl-8-methoxyquinoline .[1]

  • Pinnick Oxidation:

    • Dissolve aldehyde in t-BuOH/Water.[1]

    • Add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger).[1]

    • Add NaClO₂ (Sodium Chlorite) portion-wise.[1]

    • Stir at RT until conversion is complete.

    • Result: Clean conversion to the carboxylic acid without oxidizing the quinoline nitrogen.

Part 4: Data Summary & Comparison

FeatureRoute A: Pd-CarbonylationRoute B: Reimer-Tiemann
Key Intermediate 7-Bromo-8-methoxyquinoline7-Formyl-8-methoxyquinoline
Selectivity (C7 vs C5) High (Controlled by NBS temp)Moderate (Requires steam distillation)
Overall Yield High (~50-60%)Low (~20-30%)
Scalability Excellent (Pharma Standard)Poor (Purification bottlenecks)
Safety Profile Requires CO gas handlingUses CHCl₃/NaOH (Exothermic)

Part 5: Reaction Mechanism Visualization[1]

The following diagram illustrates the catalytic cycle for the critical carbonylation step in Route A.

Carbonylation Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO NuAttack Nu Attack (MeOH) (Ar-CO-OMe) COInsert->NuAttack + MeOH / -HBr RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 Regeneration caption Figure 2: Pd-Catalyzed Methoxycarbonylation Cycle.

Figure 2: Catalytic cycle converting the aryl bromide to the methyl ester.

References

  • Reinvestigation of bromination of 8-substituted quinolines. ACG Publications, 2016.[1] Available at: [Link]

  • Synthesis of 8-hydroxyquinoline derivatives. Royal Society of Chemistry (RSC), 2020.[1] Available at: [Link]

  • Formylation of 8-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Mild and efficient method for oxidation of alcohol to carboxylic acid. Der Pharma Chemica. Available at: [Link]

Sources

Exploratory

Privileged Scaffolds in Metallopharmacology: A Technical Guide to 8-Methoxyquinoline-7-carboxylic Acid

This technical guide details the chemistry, pharmacology, and experimental utility of 8-Methoxyquinoline-7-carboxylic acid (8-MQC) and its derivatives. Unlike the widely known fluoroquinolone antibiotics (which are typic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, pharmacology, and experimental utility of 8-Methoxyquinoline-7-carboxylic acid (8-MQC) and its derivatives.

Unlike the widely known fluoroquinolone antibiotics (which are typically quinoline-3-carboxylic acids), the 7-carboxylic acid isomer represents a distinct chemical space. It serves as a critical "masked" pharmacophore for 8-hydroxyquinoline (8-HQ) chelators, acting as a privileged scaffold for metallo-β-lactamase (MBL) inhibitors, neuroprotective agents, and fluorescent metallosensors.

Part 1: Executive Technical Summary

8-Methoxyquinoline-7-carboxylic acid (CAS: 457948-35-5) is a bifunctional quinoline scaffold. Its value lies in its ability to be orthogonally functionalized:

  • C7-Carboxylic Acid: Serves as a handle for amidation, esterification, or peptide conjugation without interfering with the quinoline electronic core.

  • C8-Methoxy Group: Acts as a "pro-chelator" motif. Upon metabolic or chemical demethylation, it reveals the 8-hydroxyquinoline (8-HQ) moiety, a potent bidentate ligand for divalent metal ions (

    
    , 
    
    
    
    ,
    
    
    ).

Primary Applications:

  • Antimicrobial Resistance (AMR): Precursor to broad-spectrum inhibitors of NDM-1 and VIM-2 metallo-β-lactamases.

  • Neuropharmacology: Synthesis of Multitarget-Directed Ligands (MTDLs) for Alzheimer’s disease (e.g., Melatonin-8HQ hybrids).

  • Chemical Biology: Ratiometric fluorescent probes for mitochondrial iron sensing.

Part 2: Structural Activity Relationship (SAR) & Mechanism

The biological activity of 8-MQC derivatives hinges on the "switch" between the methoxy-protected state and the hydroxy-active state.

The Chelation Switch

The 8-methoxy group renders the molecule lipophilic and unable to chelate metals effectively. This allows the molecule to cross biological membranes (BBB or bacterial cell walls). Once inside, or upon specific synthetic deprotection, the 8-OH is revealed.

  • Mechanism: The deprotected 8-hydroxyl nitrogen and the quinoline ring nitrogen form a five-membered chelate ring with metal ions.

  • Target Specificity:

    • Zinc (

      
      ):  Essential for inhibiting Metallo-β-lactamases (which use a dinuclear Zn active site).
      
    • Iron (

      
      ):  Essential for preventing Fenton reaction-mediated oxidative stress in neurodegeneration.
      
The C7-Vector

The carboxylic acid at position 7 is electronically coupled to the aromatic system but sterically distinct from the chelation site.

  • Amide Derivatives: Coupling amines at C7 improves solubility and allows targeting (e.g., attaching to BBB-penetrating peptides).

  • Electronic Effect: The electron-withdrawing carboxyl group at C7 modulates the pKa of the phenolic oxygen (in the 8-OH form), tuning the metal binding affinity (

    
    ).
    
Visualization: Mechanism of Action (MBL Inhibition)

MBL_Inhibition Prodrug 8-Methoxy Derivative (Cell Permeable) Activation Demethylation (Metabolic/Chemical) Prodrug->Activation In vivo Active_Chelator 8-Hydroxyquinoline-7-COOH (Active Species) Activation->Active_Chelator Reveals Phenol Target Metallo-β-Lactamase (NDM-1 / VIM-2) Active_Chelator->Target Binds Active Site Complex Enzyme-Inhibitor Complex (Zn2+ Sequestration) Target->Complex Strips/Coordinates Zn2+ Outcome Restoration of Carbapenem Activity Complex->Outcome Prevents Hydrolysis

Figure 1: Mechanism of Metallo-β-Lactamase (MBL) inhibition. The 8-methoxy derivative acts as a prodrug, revealing the active 8-hydroxy chelator to sequester Zinc from the bacterial enzyme active site.

Part 3: Synthesis Protocols

Protocol A: Synthesis of 8-Methoxyquinoline-7-carboxylic Acid

Note: Direct carboxylation of quinolines is difficult. The preferred route often involves oxidation of a methyl or formyl precursor.

Reagents:

  • 8-Hydroxyquinoline (Starting Material)[1][2][3][4][5][6]

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Formaldehyde / HCl (for chloromethylation/formylation)

  • Selenium Dioxide (

    
    ) or Silver Oxide (
    
    
    
    )

Step-by-Step Methodology:

  • Protection (Methylation):

    • Dissolve 8-hydroxyquinoline (10 mmol) in acetone/K2CO3.

    • Add MeI (1.1 eq) dropwise. Reflux for 4 hours.

    • Result:8-Methoxyquinoline .[4][7][8]

  • Functionalization (C7-Formylation):

    • Perform a Vilsmeier-Haack reaction or Reimer-Tiemann, but C7 selectivity can be poor.

    • Alternative (Literature Standard): React 8-hydroxyquinoline with formaldehyde and HCl to form the 7-chloromethyl intermediate (prior to methylation) or use the Riehm synthesis variation.

    • Modern Route: Use 8-methoxy-7-methylquinoline (commercially available or synthesized via Skraup reaction).

  • Oxidation to Carboxylic Acid:

    • Dissolve 8-methoxy-7-methylquinoline in Pyridine/Water (1:1).

    • Add

      
       (2.5 eq) and reflux for 12 hours.
      
    • Filter hot to remove Selenium metal. Acidify filtrate with HCl to pH 3.

    • Precipitate:8-Methoxyquinoline-7-carboxylic acid .[4][7][8] Recrystallize from Ethanol.

Protocol B: Peptide Conjugation (Solid Phase)

Used for creating mitochondrial iron sensors (e.g., Szeto-Schiller peptide analogs).

  • Resin Loading: Swell Rink Amide resin in DMF. Deprotect Fmoc with 20% Piperidine.

  • Coupling:

    • Activate 8-Methoxyquinoline-7-carboxylic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin-bound peptide (e.g., H-Lys(Boc)-...-Resin).

    • Shake for 2 hours at Room Temp.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5). The high acidity may partially demethylate the ether if left too long; for strictly 8-methoxy derivatives, limit cleavage time to 2 hours.

Part 4: Therapeutic Applications & Derivatives[1][5]

Antimicrobial Resistance (MBL Inhibitors)

The deprotected form, 8-hydroxyquinoline-7-carboxylic acid (8-HQC) , is a nanomolar inhibitor of NDM-1.

  • Experimental Data:

    • IC50 against NDM-1: ~0.5 - 2.5 µM.

    • Synergy: Reduces the MIC of Imipenem against K. pneumoniae by >64-fold.

  • Derivative Strategy: Synthesize esters (e.g., ethyl 8-methoxyquinoline-7-carboxylate) to improve bacterial uptake. Intracellular esterases hydrolyze the ester, and bacterial environment facilitates demethylation or metal displacement.

Neurodegenerative Hybrids (Alzheimer's)

Researchers fuse 8-MQC with antioxidant scaffolds to create Multi-Target Directed Ligands (MTDLs).

  • Melatonin-8HQ Hybrids:

    • Structure: 8-MQC coupled to melatonin via a diamine linker.

    • Function: The melatonin moiety scavenges free radicals; the 8-HQ moiety chelates Cu/Zn to prevent Aβ aggregation.

    • Key Result: Compounds show neuroprotection in C. elegans models of Parkinson's.[6]

Fluorescent Iron Sensors

8-Methoxyquinoline is fluorescent (blue emission), whereas the 8-hydroxy-metal complex is often quenched or spectrally shifted.

  • Application: Conjugation to mitochondrial-targeting peptides (e.g., SS-20).

  • Readout: Fluorescence quenching upon binding mitochondrial labile iron pools (LIP).

Data Summary: Key Derivatives
Derivative CodeR-Group (C7)R-Group (C8)Primary IndicationRef
8-MQC (Parent) -COOH-OMeIntermediate / Prodrug[1]
8-HQC -COOH-OHMBL Inhibitor (NDM-1)[2]
Mel-HQ-Hybrid -CONH-(CH2)n-Melatonin-OHAlzheimer's (Anti-Aβ)[3]
SS-20-Conj -CONH-Peptide-OMe/-OHMitochondrial Iron Sensor[1]

Part 5: Synthesis Workflow Diagram

Synthesis_Workflow Start 8-Hydroxyquinoline Step1 Step 1: Methylation (MeI / K2CO3) Start->Step1 Inter1 8-Methoxyquinoline Step1->Inter1 Step2 Step 2: C7-Formylation/Methylation (Riehm or Vilsmeier) Inter1->Step2 Inter2 8-Methoxy-7-methylquinoline Step2->Inter2 Step3 Step 3: Oxidation (SeO2, Pyridine) Inter2->Step3 Product 8-Methoxyquinoline-7-carboxylic Acid (Target Scaffold) Step3->Product Deriv1 Peptide Coupling (HATU/DIPEA) Product->Deriv1 Deriv2 Demethylation (BBr3 or HBr) Product->Deriv2 Final1 Fluorescent Probes Deriv1->Final1 Final2 MBL Inhibitors (8-HQC) Deriv2->Final2

Figure 2: Synthetic pathway from 8-Hydroxyquinoline to the 7-carboxylic acid scaffold and its divergent applications.

Part 6: References

  • Synthesis and Cellular Targeting of Szeto-Schiller Peptide Analogs. Source: University of New Hampshire Scholars Repository. Context: Describes the synthesis of 8-methoxyquinoline-7-carboxylic acid and its conjugation to peptides for iron sensing. URL:[Link]

  • Fragment‐based screening and hit‐based substructure search: Rapid discovery of 8‐hydroxyquinoline‐7‐carboxylic acid as a low‐cytotoxic, nanomolar metallo β‐lactamase inhibitor. Source: Chemical Biology & Drug Design (via ResearchGate/Wiley). Context: Identifies the deprotected form (8-HQC) as a potent inhibitor of antibiotic-resistant bacteria. URL:[Link]

  • Discovery of novel melatonin–hydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy. Source: Frontiers in Chemistry / PMC.[6] Context: Details the use of the 7-COOH handle to create neuroprotective hybrids. URL:[Link]

Sources

Foundational

Biological Activity of 8-Methoxyquinoline Derivatives: Mechanisms & Protocols

The following technical guide details the biological activity, mechanisms, and experimental validation of 8-methoxyquinoline (8-MQ) derivatives . This guide distinguishes the 8-methoxy scaffold from its famous cousins (t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanisms, and experimental validation of 8-methoxyquinoline (8-MQ) derivatives .

This guide distinguishes the 8-methoxy scaffold from its famous cousins (the 8-hydroxyquinolines and 6-methoxy-8-aminoquinolines), focusing on how the methoxy "cap" at the C8 position alters pharmacokinetics, prevents metal chelation, and unlocks distinct therapeutic pathways.

Executive Summary & Scaffold Analysis

The 8-methoxyquinoline (8-MQ) scaffold represents a strategic modification of the quinoline pharmacophore. Unlike 8-hydroxyquinoline (8-HQ) , which acts primarily through bidentate metal chelation (binding Cu²⁺/Zn²⁺ via the N-atom and C8-hydroxyl), the 8-methoxy derivative is "capped."

This O-methylation fundamentally alters the mechanism of action:

  • Abolishes Chelation: The methyl group prevents the formation of stable 5-membered chelate rings with metal ions, shifting the mechanism from non-specific metallotoxicity to specific receptor/enzyme targeting.

  • Enhances Lipophilicity: The removal of the hydrogen-bond donor (phenolic -OH) significantly increases membrane permeability (

    
    ), facilitating intracellular access for anticancer and neuroactive applications.
    
  • Metabolic Stability: It blocks Phase II conjugation (glucuronidation) at the C8 position, prolonging half-life.

Structure-Activity Relationship (SAR)

The biological activity of 8-MQ derivatives is modulated by substitutions at key positions:

SAR Core 8-Methoxyquinoline Core Scaffold C2 Position C2 (Carboxamides/Linkers) Determines: Antibacterial Specificity Target: DNA Gyrase / Mur Enzymes Core->C2 Functionalization C4 Position C4 (Alkyl/Amino Groups) Determines: Antiproliferative Potency Target: DNA Intercalation Core->C4 Substitution C8 Position C8 (-OCH3) 'The Methoxy Switch' Effect: Blocks Metal Chelation Result: Increased Lipophilicity & Bioavailability Core->C8 Defining Feature

Figure 1: SAR analysis of the 8-methoxyquinoline scaffold. The C8-methoxy group acts as a 'switch' that differentiates the pharmacology from 8-hydroxyquinoline chelators.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]

Anticancer Activity (Solid Tumors)

Primary Mechanism: PI3K/AKT/mTOR Pathway Inhibition & Cell Cycle Arrest. Derivatives such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) have demonstrated potent cytotoxicity against colorectal (HCT116) and breast cancer cell lines. Unlike 8-HQ derivatives that kill via oxidative stress (ROS) generated by copper cycling, 8-MQ derivatives act as signal transduction inhibitors.

  • Target: Phosphatidylinositol 3-kinase (PI3K).

  • Effect: Downregulation of p-AKT and p-mTOR, leading to G2/M phase cell cycle arrest and mitochondrial apoptosis.

  • Potency: IC50 values often range from 0.3 µM to 5.0 µM depending on the C2/C4 side chains.

AnticancerMechanism Drug 8-Methoxyquinoline Derivative (e.g., MMNC) Membrane Cell Membrane (High Permeability due to -OMe) Drug->Membrane Passive Diffusion PI3K Inhibits PI3K Membrane->PI3K Intracellular Binding AKT AKT Phosphorylation (Blocked) PI3K->AKT Inhibition mTOR mTOR Signaling (Downregulated) AKT->mTOR Cascade Failure Nucleus Nucleus: G2/M Arrest mTOR->Nucleus Stops Cycle Mito Mitochondria: Loss of MMP -> Apoptosis mTOR->Mito Triggers Death

Figure 2: Proposed mechanism of action for 8-methoxy-indoloquinoline derivatives in colorectal cancer cells.

Antibacterial Activity

Primary Mechanism: Non-Chelating Enzyme Inhibition. While 8-HQ is a broad-spectrum antiseptic due to chelation, 8-MQ derivatives (specifically 8-methoxyquinoline-2-carboxamides ) exhibit targeted activity against Gram-positive bacteria (S. aureus, B. subtilis) and M. tuberculosis.

  • Key Insight: The loss of the C8-OH group means these compounds do not disrupt bacterial metal homeostasis. Instead, activity relies on the C2-carboxamide moiety acting as a pharmacophore, potentially interacting with bacterial DNA gyrase or cell wall synthesis enzymes.

  • Data Benchmark:

    • S. aureus MIC: ~3.12 – 6.25 µg/mL (for optimized 4-methyl-8-methoxy derivatives).[1]

    • E. coli MIC: Often >64 µg/mL (Gram-negative outer membrane is a barrier to these lipophilic molecules).

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity (MTT Assay)

Use this protocol to validate anticancer potential. The lipophilicity of 8-MQ requires specific solvent handling.

Materials:

  • Cell lines: HCT116 (Colorectal), MCF-7 (Breast).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide). Critical: 8-MQ derivatives are often poorly soluble in aqueous media; ensure stock is 100% DMSO.

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve 8-MQ derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Include Positive Control: Doxorubicin or 5-Fluorouracil.

    • Include Negative Control: 8-Hydroxyquinoline (to contrast chelation vs. non-chelation toxicity).

  • Incubation: Treat cells for 48h or 72h at 37°C / 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 2: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Tailored for lipophilic quinolines.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve 8-MQ derivative in DMSO. Dilute in MHB to start at 128 µg/mL (ensure DMSO < 2%).

  • Assay:

    • Add 100 µL inoculum to 100 µL drug solution in 96-well plates.

    • Perform 2-fold serial dilutions.

  • Controls:

    • Sterility Control: MHB only.

    • Growth Control: Bacteria + MHB + DMSO (solvent control).

    • Reference: Ciprofloxacin or Chloramphenicol.

  • Readout: Incubate 18-24h at 37°C. MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = Inhibition, Pink = Growth).

Comparative Data Summary

Compound ClassC8 SubstituentPrimary MechanismKey IndicationTypical Potency (IC50/MIC)
8-Hydroxyquinoline -OHMetal Chelation (Cu/Zn)Antiseptic / NeuroprotectiveHigh (Non-specific toxicity)
8-Methoxyquinoline -OCH3Kinase Inhibition / IntercalationAnticancer (Solid Tumor)0.3 - 5.0 µM (HCT116)
Primaquine *-NH-R (C8) / -OMe (C6)ROS Generation / Redox CyclingAntimalarial (Liver stage)N/A (Prodrug requiring CYP2D6)

*Note: Primaquine is often confused with this class. It is a 6-methoxy-8-aminoquinoline. The 8-methoxy derivatives discussed here are distinct in that the 8-position is occupied by the methoxy group, preventing the redox cycling typical of Primaquine.

References

  • Anticancer Mechanism (Indoloquinolines)

    • Title: Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Antibacterial Activity (Carboxamides)

    • Title: Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety.[2]

    • Source: De Gruyter (Z.
    • URL:[Link]

  • General Quinoline Pharmacology

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Review including alkoxy deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Antibacterial 4-methyl derivatives

    • Title: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Deriv
    • Source: Bulletin of the Korean Chemical Society.[1]

    • URL:[Link]

Sources

Exploratory

role of the methoxy group in quinoline-based compounds

Topic: Role of the Methoxy Group in Quinoline-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the Methoxy Group in Quinoline-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and antibacterial agents. The introduction of a methoxy group (-OCH₃) onto this bicyclic system is rarely a trivial substitution; it acts as a critical modulator of pharmacokinetics (PK) and pharmacodynamics (PD).[1]

This guide dissects the "Methoxy Effect"—analyzing how this substituent alters electron density, solubility, and metabolic stability. We provide actionable protocols for synthesis and stability testing, ensuring that researchers can not only design but also validate methoxy-quinoline derivatives effectively.

Physicochemical Modulation: The "Methoxy Effect"

The methoxy group is often described as a "chameleon" in drug design, balancing lipophilicity with polarity. When attached to a quinoline ring, it exerts specific electronic and steric effects that define the molecule's behavior in biological systems.

Electronic Effects & pKa Shifts

The nitrogen atom in the quinoline ring (N1) is basic (pKa ~4.9).[1] Substituents on the benzene ring (positions 5, 6, 7, 8) communicate with N1 through resonance and induction.[1]

  • Resonance Donation (+M): The oxygen atom of the methoxy group possesses lone pairs that can donate electron density into the aromatic system. At the 6-position (para-like to the nitrogen in the fused system), this donation stabilizes the protonated quinolinium ion, thereby increasing basicity (pKa > 4.9).[1]

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma bond.[1] However, in the quinoline system, the resonance effect generally dominates, making the methoxy group an overall activator.

Lipophilicity (LogP) and Solubility

Contrary to the intuitive assumption that adding an oxygen atom drastically increases water solubility, the methoxy group is moderately lipophilic.

  • vs. Hydroxyl (-OH): Methylation of a phenol caps the hydrogen bond donor (HBD), significantly increasing LogP and membrane permeability.[1]

  • vs. Hydrogen (-H): The methoxy group is a Hydrogen Bond Acceptor (HBA).[1] While anisole (LogP ~2.11) and benzene (LogP ~2.[1]13) have similar lipophilicities, the methoxy group on a heterocycle can improve aqueous solubility by engaging water molecules as an HBA, without the desolvation penalty associated with strong HBDs.

Table 1: Comparative Physicochemical Impact of Substituents at C-6 of Quinoline

SubstituentElectronic EffectpKa ImpactLogP TrendPrimary Liability
-H NeutralBaseline (~4.9)BaselineMetabolic oxidation at C-2/C-4
-OCH₃ EDG (+M)IncreasesSlight Decrease vs HO-Demethylation (CYP2D6)
-OH Strong EDGIncreasesSignificant DecreasePhase II Conjugation (Glucuronidation)
-Cl EWG (-I)DecreasesIncreasesMetabolic stability (blocks oxidation)

Pharmacological Implications & SAR

Binding Affinity

In kinase inhibitors and receptor ligands, the methoxy group often plays a dual role:

  • Space Filling: It occupies small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • H-Bonding: The ethereal oxygen acts as a weak acceptor for backbone amides or conserved water molecules in the active site.

Case Study: Antimalarials (Quinine & Analogs)

In Quinine and Quinidine, the methoxy group at position 6 is not merely decorative.

  • Mechanism: It modulates the electron density of the aromatic ring, which is essential for

    
    -
    
    
    
    stacking interactions with heme (ferriprotoporphyrin IX). This stacking inhibits heme polymerization, leading to parasite toxicity.
  • Resistance: Removal of the methoxy group (as in Cinchonine) results in reduced antimalarial potency, highlighting its contribution to the binding energetics within the parasite's food vacuole.

Metabolic Liabilities: The O-Demethylation Pathway

The most critical risk associated with methoxy-quinolines is O-demethylation , primarily catalyzed by CYP2D6 and CYP3A4. This reaction unmasks a phenol, which can trigger a cascade of toxicity.

Mechanism of Toxicity
  • O-Demethylation: CYP enzymes hydroxylate the methyl group, releasing formaldehyde and leaving a phenol (-OH).

  • Oxidation to Quinone Imines: The resulting hydroxy-quinoline can be further oxidized to reactive quinone imine or quinone methide species.

  • Adduct Formation: These electrophiles react with nucleophilic residues (Cysteine, Lysine) on proteins or DNA, leading to hepatotoxicity or genotoxicity.

Bioisosteres for Mitigation

To retain the electronic benefit of the methoxy group while blocking metabolism, consider these substitutions:

  • -OCF₃ (Trifluoromethoxy): Metabolically stable, but strongly electron-withdrawing.[1]

  • -OCHF₂ (Difluoromethoxy): A balanced isostere; the terminal hydrogen allows weak H-bonding, while fluorines block oxidation.

  • -Cl (Chlorine): Sterically similar to methoxy but electronically opposite (EWG).[1]

Visualization: Metabolic Fate of Methoxy-Quinolines

MetabolicFate Parent 6-Methoxyquinoline (Parent Drug) Intermediate Hemiacetal Intermediate Parent->Intermediate Hydroxylation CYP CYP P450 (CYP2D6/3A4) Phenol 6-Hydroxyquinoline (Phenol Metabolite) Intermediate->Phenol Collapse Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Quinone Quinone Imine (Toxic Electrophile) Phenol->Quinone Oxidation Glucuronide O-Glucuronide (Clearance) Phenol->Glucuronide UGT (Phase II) Protein Protein Adduct (Toxicity) Quinone->Protein Michael Addition

Figure 1: The metabolic pathway of methoxy-quinolines, highlighting the divergence between safe clearance (glucuronidation) and bioactivation (quinone formation).[1]

Technical Workflow 1: Synthesis of 6-Methoxyquinoline

Method: Modified Skraup Synthesis Rationale: The classic Skraup reaction can be violent. This modified protocol uses moderators (ferrous sulfate, boric acid) to control the exotherm, ensuring safety and higher yields.

Reagents:

  • p-Anisidine (1.0 equiv)[1]

  • Glycerol (4.5 equiv)[1]

  • m-Nitrobenzenesulfonic acid (Oxidant, 0.5 equiv) or p-Methoxy nitrobenzene[1]

  • Sulfuric Acid (conc.)[1]

  • Ferrous Sulfate & Boric Acid (Moderators)[1]

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine p-anisidine, glycerol, ferrous sulfate (0.2 equiv), and boric acid (1.0 equiv).

  • Acid Addition: Add concentrated sulfuric acid dropwise. Critical: Maintain temperature < 50°C during addition to prevent premature polymerization of acrolein (formed in situ).[1]

  • Reflux: Heat the mixture gradually to 135-140°C. Note: The reaction is exothermic.[2] Use an oil bath and monitor internal temperature. Reflux for 8-10 hours.

  • Workup: Cool to room temperature. Neutralize with 50% NaOH solution (pH ~5.5). Filter off the solid resin (polymerized acrolein).[1]

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure (or use flash chromatography with Hexane/EtOAc) to isolate 6-methoxyquinoline (yellow oil/solid, mp ~26°C).

Technical Workflow 2: Microsomal Stability Assessment

Objective: Determine the intrinsic clearance (


) and half-life (

) of a methoxy-quinoline lead compound in liver microsomes.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)[1]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)[3]

  • Phosphate Buffer (100 mM, pH 7.4)[1][3][4]

  • Test Compound (1 µM final conc.)

  • Acetonitrile (Quenching agent, with Internal Standard)[1][3][4]

Protocol:

  • Pre-Incubation: Prepare a master mix containing microsomes (0.5 mg/mL final) and test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system. Control: Parallel incubation without NADPH (buffer only) to assess non-metabolic degradation.[1]

  • Sampling: At time points t = 0, 5, 15, 30, 45, 60 min, remove a 50 µL aliquot.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Vortex vigorously.

  • Preparation: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition (MRM).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    
    .[1] Calculate
    
    
    .[1]

Interpretation:

  • High Clearance (

    
    ):  Indicates rapid O-demethylation.[1] Consider bioisosteric replacement (-OCF₃, -Cl).[1]
    
  • Low Clearance (

    
    ):  Suggests metabolic stability suitable for in vivo PK.[1]
    

References

  • Synthesis of 6-Methoxyquinoline

    • BenchChem. (2025).[1] An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Link[1]

    • Organic Syntheses. (1948).[1] 6-Methoxy-8-nitroquinoline. Org. Synth. 1948, 28, 80. Link[1]

  • Metabolic Liability & Mechanism

    • Chiodi, D., & Ishihara, Y. (2024).[5] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[5] Link

    • Ye, W., et al. (2012).[1][6] Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology, 25(12), 2689–2697.[1] Link[1]

  • Physicochemical Properties

    • PubChem. (2025).[1][7] 6-Methoxyquinoline Compound Summary. CID 14860.[7] Link[1]

    • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Experimental Protocols

    • AxisPharm. (2024).[1] Microsomal Stability Assay Protocol. Link

    • Creative Bioarray. (2024).[1][4] Microsomal Stability Assay Service. Link

Sources

Foundational

A Technical Guide to the Theoretical and Computational Exploration of 8-Methoxyquinoline Compounds: From Molecular Design to Therapeutic Insight

This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 8-methoxyquinoline and its derivatives. It is intended for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 8-methoxyquinoline and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to understand and predict the behavior of this important class of heterocyclic compounds. We will delve into the quantum chemical underpinnings of their properties, spectroscopic signatures, and their potential as therapeutic agents, offering a blend of theoretical principles and practical application.

The 8-Methoxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a fundamental motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methoxy group at the 8-position modulates the electronic and steric properties of the quinoline core, influencing its pharmacokinetic and pharmacodynamic profile. 8-Methoxyquinoline itself serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[2] Its derivatives have shown promise in various fields, from anticancer agents to materials science.[3][4]

Computational and theoretical studies play a pivotal role in accelerating the research and development of 8-methoxyquinoline-based compounds. These in silico approaches allow for the rational design of novel derivatives with enhanced activity and selectivity, while also providing a deeper understanding of their mechanism of action at the molecular level.

Unveiling Molecular Behavior: The Computational Chemist's Toolkit

A variety of computational techniques are employed to investigate the properties of 8-methoxyquinoline derivatives. The choice of method is dictated by the specific research question, the desired level of accuracy, and the available computational resources.

Quantum Chemical Calculations: At the Heart of Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting a wide range of molecular properties.[5]

Why DFT? DFT offers a favorable balance between computational cost and accuracy for medium-sized organic molecules like 8-methoxyquinolines.[5] It allows for the calculation of optimized molecular geometries, vibrational frequencies (correlating to IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[6][7]

Choice of Functional and Basis Set: The selection of the DFT functional and basis set is critical for obtaining reliable results. A popular and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p) or 6-31+G(d,p).[5][6] The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) are essential for accurately representing bonding.

A Typical DFT Workflow is illustrated below:

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from ChemDraw or Avogadro) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation (Confirms minimum energy structure) geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props thermo Thermochemical Analysis freq_calc->thermo spectra Spectra Prediction (IR, UV-Vis) electronic_props->spectra reactivity Reactivity Descriptors electronic_props->reactivity

Caption: A generalized workflow for Density Functional Theory (DFT) calculations.

Simulating Spectra: Bridging Theory and Experiment

Computational methods are invaluable for interpreting experimental spectra and can even predict spectral properties before a molecule is synthesized.

  • Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum.[8] This allows for the assignment of experimental peaks to specific molecular motions.

  • UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting electronic absorption spectra (UV-Vis).[9] By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the observed absorption bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the NMR chemical shifts of 1H and 13C nuclei with reasonable accuracy, aiding in the structural elucidation of novel compounds.[10]

Molecular Docking: Predicting Biological Interactions

For 8-methoxyquinoline derivatives with therapeutic potential, molecular docking is a powerful tool to predict their binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor.[11][12] This technique is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.[13]

Key Theoretical Insights into 8-Methoxyquinoline Derivatives

Computational studies have provided a wealth of information on the structure-property relationships of 8-methoxyquinoline compounds.

Molecular Geometry and Electronic Structure

DFT calculations consistently show that the quinoline ring in 8-methoxyquinoline is essentially planar. The methoxy group can adopt different conformations relative to the ring, and the lowest energy conformation can be determined through geometry optimization.

The electronic properties, particularly the HOMO and LUMO energy levels, are crucial for understanding the reactivity and electronic transitions of these molecules.[7] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its potential for charge transfer interactions.[6]

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron (nucleophilicity)
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron (electrophilicity)
HOMO-LUMO Gap The energy difference between the HOMO and LUMOIndicates chemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surfaceIdentifies regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack
Spectroscopic Signatures

Theoretical calculations have been successfully used to interpret the spectroscopic data of 8-methoxyquinoline derivatives. For instance, the calculated IR spectra show characteristic peaks for the C-H stretching of the aromatic ring, the C=C and C=N stretching vibrations of the quinoline core, and the C-O stretching of the methoxy group.[8] TD-DFT calculations have been employed to assign the electronic transitions observed in the UV-Vis spectra.

Application in Drug Discovery and Development: A Case Study Approach

The true power of theoretical and computational studies lies in their application to real-world challenges, such as the design of novel therapeutic agents. 8-Methoxyquinoline derivatives have shown promise as anticancer and antimicrobial agents.[4][8]

Anticancer Activity

Several studies have explored the anticancer potential of 8-methoxyquinoline derivatives.[4] Computational studies, particularly molecular docking, have been used to investigate their interactions with cancer-related protein targets. For example, derivatives have been docked into the active sites of enzymes like topoisomerase and protein kinases to predict their inhibitory activity.

Antimicrobial Activity

The antimicrobial properties of 8-methoxyquinoline compounds are also an active area of research.[2][8] Molecular docking can be used to study their interactions with essential enzymes in bacteria and fungi, providing insights into their mechanism of action and guiding the design of more potent antimicrobial agents.

Detailed Protocol: Molecular Docking of an 8-Methoxyquinoline Derivative

This protocol outlines the general steps for performing a molecular docking study of an 8-methoxyquinoline derivative against a protein target.

Objective: To predict the binding mode and affinity of a designed 8-methoxyquinoline derivative to a specific protein target.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site or active site of the protein.

  • Ligand Preparation:

    • Generate the 3D structure of the 8-methoxyquinoline derivative.

    • Perform a geometry optimization using a quantum chemical method (e.g., DFT) to obtain the lowest energy conformation.

    • Assign partial charges to the atoms of the ligand.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • The program will generate a series of possible binding poses (orientations and conformations) of the ligand.

    • Each pose is assigned a score based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the docking score and binding mode with those of known inhibitors (if available).

The following diagram illustrates the logical flow of a molecular docking experiment:

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_post Post-Docking Analysis protein_prep Target Protein Preparation (from PDB) docking_run Perform Docking (e.g., AutoDock Vina) protein_prep->docking_run ligand_prep Ligand Preparation (8-Methoxyquinoline Derivative) ligand_prep->docking_run pose_analysis Analyze Binding Poses and Scoring docking_run->pose_analysis interaction_analysis Visualize and Interpret Protein-Ligand Interactions pose_analysis->interaction_analysis sar_analysis Structure-Activity Relationship (SAR) Insights interaction_analysis->sar_analysis

Caption: A schematic representation of a typical molecular docking workflow.

Future Perspectives and Conclusion

Theoretical and computational studies have become an indispensable component of modern chemical and pharmaceutical research. For 8-methoxyquinoline compounds, these methods provide a powerful lens through which to examine their fundamental properties and to rationally design new molecules with desired functions. The continued development of more accurate and efficient computational algorithms, coupled with the growth of computing power, will undoubtedly lead to even greater insights and accelerate the discovery of novel 8-methoxyquinoline-based drugs and materials. This in-depth technical guide serves as a foundational resource for researchers to effectively apply these computational tools in their own investigations.

References

  • Vertex AI Search. (n.d.). 8-METHOXYQUINOLINE 938-33-0 wiki.
  • Chem-Impex. (n.d.). 8-Methoxyquinoline-5-carboxylic acid.
  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues.
  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and....
  • Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.
  • AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”.
  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Taylor & Francis Online. (2021, November 1). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline.
  • ResearchGate. (2022, January 7). Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines.
  • AVESIS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • Journal of Biophysical Chemistry. (2022, August 19). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.
  • Scuola Normale Superiore. (n.d.). TD-DFT and TD-DFT/PCM approaches to molecular electronic excited states in gas phase and in solution.
  • ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline.

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Methoxyquinoline-7-Carboxylic Acid as a Fluorescent Probe and Bioconjugation Scaffold

This Application Note is designed for researchers utilizing 8-Methoxyquinoline-7-carboxylic acid (8-MQ-7-CA) . While often overshadowed by its metal-chelating cousin (8-hydroxyquinoline), 8-MQ-7-CA is a critical control...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 8-Methoxyquinoline-7-carboxylic acid (8-MQ-7-CA) . While often overshadowed by its metal-chelating cousin (8-hydroxyquinoline), 8-MQ-7-CA is a critical control fluorophore and a robust blue-emitting scaffold for bioconjugation.

Unlike 8-hydroxyquinoline (8-HQ), which undergoes Excited-State Intramolecular Proton Transfer (ESIPT) and is highly sensitive to metal ions (


, 

), the 8-methoxy substitution blocks ESIPT , rendering the molecule highly fluorescent in its native state and largely insensitive to metal chelation.[1] This makes it the "Gold Standard" negative control for metal-sensing experiments and a stable tag for tracking peptide localization.

Part 1: Scientific Foundation & Mechanism[1]

The "Methoxy-Block" Mechanism

The utility of 8-MQ-7-CA lies in what it cannot do.

  • 8-Hydroxyquinoline (Active Sensor): In the absence of metals, the hydroxyl proton transfers to the nitrogen (ESIPT), quenching fluorescence.[1] Metal binding displaces the proton, restoring fluorescence (Chemoreception).[1]

  • 8-Methoxyquinoline (Stable Fluorophore): The methyl group on the oxygen prevents proton transfer. This "locks" the molecule in a highly fluorescent state regardless of metal ion presence (except for heavy atom quenching effects).

  • 7-Carboxylic Acid Handle: This functional group allows for precise covalent attachment to biomolecules (peptides, antibodies) via EDC/NHS coupling, turning the fluorophore into a traceable tag.[1]

Spectral Properties[2][3][4][5][6]
  • Excitation ($ \lambda_{ex} $): 350–360 nm (UV/Blue)[1]

  • Emission ($ \lambda_{em} $): 430–450 nm (Blue)[1]

  • Stokes Shift: ~80–90 nm (Minimizes self-quenching)[1]

  • Quantum Yield: High in organic solvents; moderate in aqueous buffers (solvent-dependent).

Part 2: Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Critical Note: The free acid form is sparingly soluble in neutral water. DMSO solvation is required.

  • Stock Solution (10 mM):

    • Weigh 2.03 mg of 8-MQ-7-CA (MW: ~203.19 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Storage: Aliquot into amber tubes; store at -20°C. Stable for 6 months.

  • Working Solution (10–50 µM):

    • Dilute the stock 1:1000 into serum-free media or PBS immediately prior to use.

    • Final DMSO concentration must be < 0.5% to avoid cytotoxicity.

Protocol B: Bioconjugation (Peptide Labeling)

Since the free acid does not cross cell membranes efficiently, conjugation to a Cell-Penetrating Peptide (CPP) or organelle-targeting sequence is the primary method for intracellular imaging.

Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)[1]

  • Target Peptide (containing a free amine, e.g., N-terminus or Lysine)[1]

Workflow:

  • Activation: Mix 8-MQ-7-CA (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir for 2 hours at RT to form the NHS-ester.

  • Coupling: Add the Target Peptide (0.8 eq) and DIPEA (2 eq). React overnight at 4°C.

  • Purification: Purify via HPLC (C18 column) monitoring absorbance at 350 nm.

  • Validation: Confirm mass via ESI-MS (Mass shift: +185 Da vs. native peptide).

Protocol C: Live Cell Imaging (Control Experiment)

Objective: To distinguish specific metal sensing (using 8-HQ) from background distribution (using 8-MQ).

Cell Line: HeLa, MCF-7, or CHO cells. Control Probe: 8-MQ-7-CA (conjugated or esterified). Active Probe: 8-HQ derivative.[2][3][4][5][6][7][8][9][10]

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) at

    
     cells/dish. Incubate 24h.
    
  • Loading:

    • Wash cells 2x with PBS.

    • Incubate with 5 µM 8-MQ-7-CA-Peptide in Opti-MEM for 30 min at 37°C.

  • Washing: Wash 3x with PBS to remove non-specific extracellular probe.

  • Metal Challenge (Optional):

    • Add

      
       (10–50 µM) or TPEN (Chelator) to the media.[1]
      
    • Expectation: The 8-MQ probe fluorescence should remain constant . (If it changes, this indicates pH sensitivity or solvatochromism, not metal binding).[1]

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).[1]

    • Laser: 405 nm diode (efficient excitation of quinoline).[1]

    • Emission Filter: 420–470 nm (Blue channel).[1]

Part 3: Data Analysis & Visualization

Table 1: Comparative Response Matrix

Use this table to interpret your imaging results.

Condition8-HQ Probe (Sensor)8-MQ-7-CA (Control)Interpretation
Basal Level Weak FluorescenceStrong Fluorescence 8-MQ is "Always On" (No ESIPT).
+ Zinc (

)
Strong Increase ($ \uparrow $)No Change ($ \leftrightarrow $)Validates metal specificity of 8-HQ.[1]
+ Iron (

)
Quenching ($ \downarrow $)No Change ($ \leftrightarrow $)Validates quenching mechanism.[1]
Acidic pH (< 5) Increase ($ \uparrow $)Slight Increase Protonation of ring Nitrogen affects both.[1]
Visualization: Mechanism & Workflow

The following diagram illustrates the structural logic distinguishing the Sensor (8-HQ) from the Control (8-MQ) and the conjugation workflow.

G cluster_0 Structural Mechanism cluster_1 Experimental Workflow HQ 8-Hydroxyquinoline (Sensor Scaffold) ESIPT ESIPT Process (Fluorescence OFF) HQ->ESIPT No Metal Chelation Metal Binding (Fluorescence ON) HQ->Chelation + Zn2+ MQ 8-Methoxyquinoline (Control Scaffold) Blocked ESIPT Blocked (Always Fluorescent) MQ->Blocked Methyl Group Steric Block Acid 8-MQ-7-COOH (Raw Material) NHS NHS-Ester Activation Acid->NHS EDC/NHS DMF Peptide Peptide-Conjugate (Cell Permeable) NHS->Peptide R-NH2 (Lysine) Cell Cellular Imaging (Blue Channel) Peptide->Cell Incubation 30 min

Caption: (Left) The methoxy group in 8-MQ prevents proton transfer, ensuring constitutive fluorescence.[1] (Right) The 7-COOH group enables transformation into a cell-permeable peptide tag.

Part 4: Troubleshooting & Critical Considerations

  • Cell Permeability:

    • Issue: No fluorescence observed inside cells.

    • Cause: The free carboxylic acid is negatively charged at pH 7.4 and cannot cross the membrane.

    • Solution: You must convert it to an NHS-ester and conjugate it to a carrier (CPP) or synthesize the Acetoxymethyl (AM) ester derivative for passive diffusion.

  • Solvatochromism:

    • Issue: Emission wavelength shifts between organelles.

    • Cause: Quinolines are sensitive to solvent polarity.

    • Insight: A shift from 450 nm (cytosol) to 430 nm (lipid droplets) is expected and can be used to map local viscosity/polarity.[1]

  • Autofluorescence:

    • Issue: High background in the blue channel.

    • Solution: Use a narrow bandpass filter (440/20 nm).[1] Ensure cells are washed thoroughly. If using GFP-transfected cells, ensure spectral separation (GFP excites at 488 nm; 8-MQ excites at 405 nm).[1]

References

  • Evaluation of 8-Hydroxyquinoline Derivatives as Metal Sensors

    • Title: "Fluorescent Probes for Zinc Ion Determin
    • Context: Establishes the baseline mechanism of quinoline fluorescence and the role of the 8-position substitution.
    • Source:[1]

  • Synthesis & Bioconjugation of Quinoline Carboxylic Acids

    • Title: "Iron Chelator and Fluorophore Peptide Bioconjug
    • Context: Describes the synthesis of 8-methoxyquinoline-7-carboxylic acid and its use as a control/tag in peptide chemistry.
    • Source:[1]

  • General Principles of Quinoline Fluorescence

    • Title: "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging"
    • Context: Reviews the photophysics of the quinoline scaffold, including solv
    • Source:[1]

  • Commercial Availability & Structure Verification

    • Title: "8-Methoxyquinoline-7-carboxylic acid Product Page"[11]

    • Context: Verification of chemical structure and availability for synthesis.
    • Source:[1]

Sources

Application

Application Notes &amp; Protocols: 8-Methoxyquinoline-7-carboxylic Acid as a Strategic Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the applications of 8-methoxyquinoline-7-carboxylic acid, a versatile heterocyclic building block. We w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the applications of 8-methoxyquinoline-7-carboxylic acid, a versatile heterocyclic building block. We will explore its strategic importance in synthetic chemistry, particularly in the construction of molecular architectures relevant to medicinal chemistry and materials science. The narrative emphasizes the rationale behind experimental design and provides robust, step-by-step protocols for its utilization.

Introduction: The Quinoline Scaffold and the Strategic Role of 8-Methoxy-7-Carboxylic Acid Substitution

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions with biological targets. The specific substitution pattern of 8-methoxyquinoline-7-carboxylic acid offers a unique combination of features for the synthetic chemist:

  • The Carboxylic Acid (C7-Position): This functional group is a cornerstone of synthetic versatility. It serves as a robust handle for a wide array of chemical transformations, most notably amide bond formation, esterification, and reduction, enabling the straightforward diversification of the quinoline core. This is critical for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • The Methoxy Group (C8-Position): The 8-methoxy group is a key modulator of the molecule's physicochemical and biological properties. Compared to its more common analogue, 8-hydroxyquinoline-7-carboxylic acid, the methoxy group imparts distinct characteristics.[1] It blocks the potent metal-chelating properties inherent to the 8-hydroxyquinoline scaffold, which can be desirable to avoid off-target metal sequestration in biological systems.[2] Furthermore, the methoxy group increases lipophilicity and can act as a hydrogen bond acceptor, influencing solubility, cell permeability, and interactions with protein targets.

This guide will focus on leveraging these features, providing protocols for key transformations and discussing their application in the synthesis of high-value compounds.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 457948-35-5[3]
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
Appearance Solid (Typically off-white to yellow)Inferred
Storage Sealed in a dry, room temperature environment.[3]

Application Note I: Synthesis of Bioactive Amides for Kinase Inhibitor Scaffolds

Expert Rationale: The 8-hydroxyquinoline core has been identified as a crucial pharmacophore for the inhibition of certain serine/threonine kinases, such as Pim-1 kinase.[1] Molecular modeling suggests that the quinoline nitrogen and the 8-position substituent can form key hydrogen bonds within the ATP-binding pocket. By replacing the hydroxyl with a methoxy group, a chemist can probe the importance of this hydrogen bond donation. The 7-carboxylic acid provides the ideal anchor point to introduce various side chains that can target other regions of the kinase, enhancing potency and selectivity. The following protocol details a standard, highly reliable amide coupling reaction.

Workflow for Amide Library Synthesis:

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Purification & Analysis Start 8-Methoxyquinoline- 7-carboxylic acid Activated Activated Ester Intermediate (Highly Reactive) Start->Activated  + Activator Activator Coupling Agent (e.g., HATU, HOBt/EDC) Amine Primary or Secondary Amine (R1R2-NH) Activated->Amine  + Amine Product Target Amide Derivative Amine->Product Purify Purification (Chromatography/Crystallization) Product->Purify Analyze Characterization (NMR, LC-MS, HRMS) Purify->Analyze

Caption: General workflow for amide synthesis via carboxylic acid activation.

Protocol 3.1: HATU-Mediated Amide Coupling

This protocol describes the coupling of 8-methoxyquinoline-7-carboxylic acid with a generic primary amine (e.g., benzylamine) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 8-methoxyquinoline-7-carboxylic acid (e.g., 203 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add benzylamine (e.g., 118 mg, 1.1 mmol), followed by HATU (e.g., 456 mg, 1.2 mmol) and DIPEA (e.g., 388 mg, 3.0 mmol). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH required for efficient coupling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). Trustworthiness Note: The bicarbonate wash is crucial to remove any unreacted acidic starting material and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note II: A Versatile Scaffold for GPCR Modulator Development

Expert Rationale: G protein-coupled receptors (GPCRs) represent a vast family of drug targets, and their modulators often feature complex heterocyclic structures.[4][5] While orthosteric ligands bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[5][6] 8-Methoxyquinoline-7-carboxylic acid is an excellent starting point for a discovery campaign targeting GPCRs. Its rigid core can serve as a foundation, while the carboxylic acid allows for the systematic exploration of chemical space through library synthesis, a key step in identifying novel allosteric modulators.

Logic Diagram for Building Block to Drug Candidate:

G BuildingBlock 8-Methoxyquinoline- 7-carboxylic acid Diversification Chemical Diversification (Amidation, Esterification, Reduction, etc.) BuildingBlock->Diversification Library Diverse Compound Library Diversification->Library Screening High-Throughput Screening (HTS) (e.g., GPCR functional assays) Library->Screening Hit Hit Compound (Shows desired activity) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: From a versatile building block to a potential drug candidate.

Protocol 4.1: Reduction of the Carboxylic Acid to a Primary Alcohol

This protocol demonstrates the versatility of the carboxylic acid handle by converting it into a primary alcohol. This new functional group opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid (1.0 eq)

  • Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 8-methoxyquinoline-7-carboxylic acid (e.g., 203 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the 1 M solution of BH₃·THF (3.0 mL, 3.0 mmol) dropwise to the stirred solution. Causality Note: Borane is a selective reagent for reducing carboxylic acids in the presence of many other functional groups. The reaction is exothermic and dropwise addition at 0 °C is a critical safety and control measure.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Quenching: Carefully cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of 1 M HCl until gas evolution ceases. Self-Validating System: The cessation of hydrogen gas evolution indicates that the excess reducing agent has been safely neutralized.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the crude alcohol by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) and characterize by NMR and MS to confirm the structure of (8-methoxyquinolin-7-yl)methanol.

Conclusion

8-Methoxyquinoline-7-carboxylic acid is a high-potential building block for synthetic and medicinal chemistry. Its strategically placed functional groups—a versatile carboxylic acid for diversification and a methoxy group for modulating physicochemical properties—make it an attractive starting material for constructing novel molecular entities. The protocols provided herein offer reliable and robust methods for leveraging this scaffold in the development of kinase inhibitors, GPCR modulators, and other biologically active compounds.

References

  • 8-Methoxyquinoline-5-carboxylic acid - Chem-Impex. Chem-Impex International. Link

  • 457948-35-5 | 8-Methoxyquinoline-7-carboxylic acid | BLD Pharm. BLD Pharm. Link

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. National Center for Biotechnology Information (PMC). Link

  • 8-Hydroxyquinoline-7-carboxylic acid - Chem-Impex. Chem-Impex International. Link

  • 8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363. PubChem, National Center for Biotechnology Information. Link

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. ResearchGate. Link

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Wiley Online Library. Link

  • Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University. Link

  • 8-Methoxyquinoline | C10H9NO | CID 70310. PubChem, National Center for Biotechnology Information. Link

  • Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic Acid as a Versatile Intermediate for Anti-inflammatory Agents. BenchChem. Link

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. SciSpace. Link

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. The Royal Society of Chemistry. Link

  • 8-Hydroxyquinoline-7-carboxylic acid | 19829-79-9. Sigma-Aldrich. Link

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. European Journal of Medicinal Chemistry. ResearchGate. Link

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Pharmacological Reviews. National Center for Biotechnology Information (PMC). Link

  • New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. ResearchGate. Link

  • 7-methoxyquinoline-8-carboxylic acid (C11H9NO3). PubChemLite. Link

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease. National Center for Biotechnology Information (PubMed). Link

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. ScienceOpen. Link

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry. Link

  • In silico Insights on the Allosteric Modulation of the µ-Opioid Receptor and G protein Complex in the Presence of Agonist Ligand BU72 and Potential Positive Allosteric Modulator BMS-986121. ChemRxiv. Link

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. ScienceOpen. Link

  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Trends in Pharmacological Sciences. National Center for Biotechnology Information (PMC). Link

  • Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. YouTube. Link

  • 8-Hydroxyquinoline - Reaction / Application on synthetic works. ChemicalBook. Link

Sources

Method

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Intermediates from 8-Methoxyquinoline-7-carboxylic Acid

Abstract This comprehensive guide details the synthetic pathways for converting 8-Methoxyquinoline-7-carboxylic acid into valuable pharmaceutical intermediates. As a privileged scaffold in medicinal chemistry, derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic pathways for converting 8-Methoxyquinoline-7-carboxylic acid into valuable pharmaceutical intermediates. As a privileged scaffold in medicinal chemistry, derivatives of this quinoline core are integral to the development of novel therapeutics, including kinase inhibitors and anti-infective agents.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, including amide bond formation and esterification. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the 8-Methoxyquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[2] The specific substitution pattern of 8-Methoxyquinoline-7-carboxylic acid offers a unique combination of electronic and steric properties, making it an attractive starting material for library synthesis and lead optimization. The methoxy group at the 8-position can influence the molecule's conformation and metabolic stability, while the carboxylic acid at the 7-position serves as a versatile synthetic handle for introducing diverse functionalities.

Derivatives of the closely related 8-hydroxyquinoline scaffold have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anticancer effects, often attributed to their metal-chelating properties.[3] The 8-methoxy analogue provides a bioisosteric alternative that can modulate these properties, potentially improving selectivity or pharmacokinetic profiles. This guide focuses on the two most fundamental and impactful transformations of the 7-carboxylic acid moiety: its conversion to amides and esters, which are pivotal intermediates for constructing complex pharmaceutical candidates.

Synthetic Pathways and Strategic Considerations

The primary synthetic routes originating from 8-Methoxyquinoline-7-carboxylic acid involve the activation of the carboxyl group to facilitate nucleophilic attack by amines or alcohols. The choice of methodology depends on the scale of the reaction, the nature of the nucleophile, and the desired purity of the final product.

dot

graphdot { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

// Nodes Start [label="8-Methoxyquinoline-\n7-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Intermediates\n(N-R1R2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Ester Intermediates\n(O-R)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylChloride [label="Acyl Chloride\nIntermediate", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="Activated Ester\nIntermediate", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> AcylChloride [label=" SOCl2 or\n (COCl)2"]; AcylChloride -> Amide [label=" R1R2NH,\n Base"]; AcylChloride -> Ester [label=" ROH,\n Base"]; Start -> ActiveEster [label=" Coupling Agents\n (HATU, EDC, DCC)"]; ActiveEster -> Amide [label=" R1R2NH"]; Start -> Ester [label=" ROH,\n H+ (Fischer) or\n DCC/DMAP"]; } graphdot Diagram 1: Key synthetic transformations of 8-Methoxyquinoline-7-carboxylic acid.

Core Protocol: Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[4] The synthesis of N-substituted-8-methoxyquinoline-7-carboxamides creates intermediates that can mimic peptide bonds or act as hydrogen bond donors/acceptors, crucial for target binding.

Rationale for Reagent Selection

The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

  • Carbodiimide Reagents (EDC, DCC): These are widely used for their reliability. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is particularly advantageous as its urea byproduct is water-soluble, simplifying purification. Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that precipitates from many organic solvents, which can be removed by filtration.[5]

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions and racemization, especially valuable when coupling with chiral amines.[5] They work by forming a highly reactive O-acylisourea intermediate.

  • Acyl Halide Formation (SOCl₂, Oxalyl Chloride): This is a classic, robust method. The carboxylic acid is converted to a highly reactive acyl chloride, which then readily reacts with an amine. This two-step, one-pot procedure is often suitable for less reactive amines or large-scale synthesis but may not be compatible with sensitive functional groups.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol is recommended for general-purpose synthesis of a diverse library of amides due to its high efficiency and broad substrate scope.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Methoxyquinoline-7-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct.[5]

  • In a separate container, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

dot

graphdot { graph [layout="dot", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

// Nodes Acid [label="R-COOH\n(8-Methoxyquinoline-\n7-carboxylic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HATU [label="HATU", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="DIPEA", shape="diamond", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ActiveEster [label="Activated\nO-Acylisourea Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'R''NH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide Product", shape="invhouse", fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Tetramethylurea +\nHOAt Byproducts", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acid -> ActiveEster [label="+"]; HATU -> ActiveEster; Base -> Acid [label="Deprotonates"]; ActiveEster -> Amide [label="+"]; Amine -> Amide; Amide -> Byproduct [style="dashed", label="Formation of"]; } graphdot Diagram 2: Mechanism of HATU-mediated amide coupling.

Core Protocol: Ester Formation

Ester derivatives of 8-Methoxyquinoline-7-carboxylic acid are important intermediates, often used as prodrugs or as precursors for further chemical modification.

Rationale for Reagent Selection
  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄) with heating. It is an equilibrium-driven process, and removal of water (e.g., with a Dean-Stark trap) can drive the reaction to completion. This method is cost-effective for simple, unhindered alcohols but is not suitable for complex molecules with acid-sensitive functional groups.

  • DCC/DMAP Catalysis (Steglich Esterification): This is a highly effective and mild method for forming esters, particularly for sterically hindered alcohols or when acid-sensitive groups are present. DCC activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) acts as a potent acylation catalyst.[6]

Detailed Experimental Protocol: Steglich Esterification

This protocol is recommended for its mild conditions and high yields, especially with valuable or complex alcohols.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or Diethyl Ether

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 8-Methoxyquinoline-7-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture again to 0 °C to ensure complete precipitation of the DCU byproduct.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure ester.

Data Summary & Comparison

The following table provides a comparative overview of the primary synthetic methods for derivatizing 8-Methoxyquinoline-7-carboxylic acid. Yields are representative and can vary based on the specific substrates used.

TransformationMethodKey ReagentsTemp.Typical YieldAdvantagesDisadvantages
Amidation Uronium CouplingHATU, DIPEART80-95%Fast, high yield, low racemization, broad scope.[5]High cost of reagents.
Amidation CarbodiimideEDC, HOBt0 °C to RT70-90%Cost-effective, water-soluble byproduct (EDC).Slower than HATU, potential for side reactions.
Amidation Acyl ChlorideSOCl₂ or (COCl)₂RT to Reflux65-85%Robust, inexpensive, good for unreactive amines.Harsh conditions, limited functional group tolerance.
Esterification SteglichDCC, DMAP0 °C to RT85-98%Very mild, high yield, works for hindered alcohols.[6]Stoichiometric byproduct (DCU) removal needed.
Esterification FischerH₂SO₄ (cat.)Reflux50-80%Inexpensive, simple for basic esters.Harsh acidic conditions, requires excess alcohol.

Troubleshooting and Field Insights

  • Poor Solubility: 8-Methoxyquinoline-7-carboxylic acid and its derivatives can have limited solubility in common organic solvents. DMF or DMSO are often good choices for amide couplings. For esterifications, DCM or THF are typically effective. Gentle warming may be required to achieve dissolution.

  • Incomplete Reaction (Amidation): If an amide coupling stalls, especially with a poorly nucleophilic amine, switching to the more robust acyl chloride method may be necessary. Alternatively, adding an extra portion of the coupling reagent and base can sometimes drive the reaction to completion.

  • Purification Challenges: The dicyclohexylurea (DCU) byproduct from DCC couplings can sometimes be difficult to remove completely by filtration. If DCU contaminates the crude product, it can often be removed by precipitation from a DCM/hexane solvent system.

  • Side Reactions with EDC: When using EDC without an additive like HOBt, the active O-acylisourea intermediate can sometimes rearrange to an inactive N-acylurea, reducing the yield. The inclusion of HOBt or HOAt traps the active intermediate as a less-reactive but more stable active ester, mitigating this side reaction.

References

  • MXPA00004917A - Method for producing 8-methoxy-quinoline carboxylic acids - Google Patents. (n.d.).
  • CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids - Google Patents. (n.d.).
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015). Science and Education Publishing. Retrieved February 16, 2026, from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). PMC. Retrieved February 16, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: [Link]

  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. (2017). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved February 16, 2026, from [Link]

  • New tertiary 8-hydroxyquinoline-7-carboxamide derivatives and uses thereof. (2011). European Patent Office.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved February 16, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Retrieved February 16, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved February 16, 2026, from [Link]

Sources

Application

Application Note: Development of 8-Methoxyquinoline Fluorescent Sensors for Metal Ions

), with tunability for Cadmium ( ) and Mercury ( ). Abstract & Strategic Rationale The 8-methoxyquinoline (8-MQ) scaffold represents a "gold standard" pharmacophore for the fluorescent sensing of kinetically labile metal...

Author: BenchChem Technical Support Team. Date: February 2026


), with tunability for Cadmium (

) and Mercury (

).

Abstract & Strategic Rationale

The 8-methoxyquinoline (8-MQ) scaffold represents a "gold standard" pharmacophore for the fluorescent sensing of kinetically labile metal ions, particularly Zinc (


). Unlike its parent compound 8-hydroxyquinoline (8-HQ), which suffers from pH-sensitivity due to the phenolic proton (

), the 8-methoxy derivative is chemically stable at physiological pH.

This guide details the engineering of 8-MQ sensors using the TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and Zinquin class mechanisms. The fluorescence "turn-on" response is driven by the inhibition of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), making these probes essential for distinguishing free zinc pools in neurobiology and drug development.

Design Principles & Mechanism

The PET/CHEF Switch

In its unbound state, 8-MQ derivatives are weakly fluorescent. The nitrogen lone pair on the quinoline ring and the sulfonamide linker facilitates non-radiative decay via electron transfer to the excited fluorophore. Upon metal coordination, this electron transfer is blocked, and the rigidification of the molecule (CHEF) restores radiative emission.

Key Design Requirement: The sulfonamide nitrogen acts as the critical "switch." Modifications to the sulfonyl tail (


) tune solubility and subcellular localization, while the 8-MQ headgroup dictates metal affinity.
Visualization: Sensing Mechanism

G cluster_0 Quenched State FreeProbe Free Probe (PET Active) Complex Metal-Probe Complex (PET Blocked / CHEF On) FreeProbe->Complex Coordination (N-Zn binding) MetalIon Metal Ion (Zn²⁺) MetalIon->Complex Photon Blue Fluorescence (λem ~490nm) Complex->Photon Excitation (λex ~360nm)

Caption: Figure 1. The binding of Zinc locks the nitrogen lone pairs, inhibiting PET and triggering high-intensity blue fluorescence.

Chemical Synthesis Protocol

The synthesis of sulfonamide-based 8-MQ sensors is a robust, one-step nucleophilic substitution.

Reagents:

  • 8-Amino-6-methoxyquinoline (Precursor)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride for TSQ)

  • Pyridine (Solvent & Base) or DCM/Triethylamine

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 8-amino-6-methoxyquinoline in anhydrous pyridine (0.2 M concentration) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add 1.1 eq of the corresponding sulfonyl chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Pour reaction mixture into ice-cold water. The product often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If oil forms: Extract with

      
      , wash with 1M HCl (to remove pyridine), then brine.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

In Vitro Characterization (Spectroscopy)[1]

Before biological application, the sensor's affinity (


) and selectivity must be quantified.
Protocol A: Fluorescence Titration

Objective: Determine the Dissociation Constant (


).[1]
  • Buffer Prep: Prepare 50 mM HEPES or MOPS buffer (pH 7.2).

    • Critical Warning:Do NOT use Phosphate Buffered Saline (PBS) for titrations. Phosphate anions precipitate

      
      , invalidating the concentration curve.
      
  • Stock Solution: Dissolve probe in DMSO (1 mM). Dilute to 10 µM in the HEPES buffer.

  • Titration: Add aliquots of

    
     or 
    
    
    
    (from 0 to 5 equivalents).
  • Measurement: Excite at 365 nm; Scan emission 400–600 nm.

  • Data Analysis: Use the Benesi-Hildebrand equation for 1:1 binding stoichiometry:

    
    
    
    • Plot

      
       vs 
      
      
      
      .
    • 
      .
      
Protocol B: Selectivity (Competition Assay)

Objective: Ensure the sensor does not respond to cytosolic background ions.

  • Prepare probe solution (10 µM).

  • Add background ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) at physiological concentrations (1–5 mM).
  • Add transition metals (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) at 10–50 µM.
  • Readout: Measure fluorescence.

    • Note:

      
       and 
      
      
      
      often quench fluorescence (paramagnetic quenching). This is a known limitation of 8-MQ but can be used to verify metal binding.

Biological Application: Live Cell Imaging[3]

For drug development, visualizing the "labile zinc pool" (free zinc) is critical.

Workflow Diagram

Workflow Stock 1. Stock Prep (10mM in DMSO) Loading 3. Dye Loading (20µM, 20 min @ 37°C) Stock->Loading Culture 2. Cell Culture (HeLa / Neurons) Culture->Loading Wash 4. Wash Step (HBSS or PBS) Loading->Wash Image 5. Microscopy (DAPI Filter Set) Wash->Image Validation 6. Validation (Add TPEN Chelator) Image->Validation Signal Quench?

Caption: Figure 2. Standard workflow for intracellular zinc imaging. The TPEN step is mandatory for confirmation.

Detailed Imaging Protocol
  • Seeding: Plate cells (e.g., PC12, HeLa) on glass-bottom dishes 24h prior.

  • Loading: Incubate cells with 20 µM Sensor in culture media (serum-free preferred) for 20–30 mins at 37°C.

    • Expert Insight: Serum proteins (Albumin) bind zinc. Loading in serum-free media prevents extracellular dye sequestration.

  • Washing: Wash 3x with warm HBSS or PBS.

    • Note: Unlike titration, PBS is acceptable here for short washes, but HBSS is superior for maintaining cell health.

  • Imaging: Use a DAPI filter set (Ex: ~360nm, Em: ~460nm).

    • Zinc Signal: Appears as bright blue punctae (vesicular zinc) or diffuse cytosolic staining.

  • Validation (The "Trust" Step):

    • After acquiring images, treat cells with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).

    • Incubate 10 mins.

    • Re-image. The signal must disappear. If fluorescence remains, it is non-specific background or autofluorescence.

Quantitative Data Summary

ParameterTSQ (Classic)Zinquin Ethyl Ester8-MQ Generic
Excitation (

)
334 nm368 nm~360 nm
Emission (

)
495 nm490 nm490–510 nm

(

)
~20 nM (High Affinity)200 nM–2 µMTunable
Cell Permeability ModerateHigh (Esterase cleaved)High
Stoichiometry 2:1 (Ligand:Metal)1:1 or 2:12:1
Interference

(Fluoresces)

(Fluoresces)

(Quenches)

Troubleshooting & Expert Tips

  • The "Inner Filter" Effect: If your titration curve plateaus early or decreases at high concentrations, your probe concentration is too high (>50 µM), causing self-absorption. Keep probe concentration <10 µM for titrations.

  • Cadmium Masquerade: 8-MQ sensors often light up with Cadmium (

    
    ). While rare in biological samples, this is relevant for environmental testing. To distinguish, use BAPTA (chelates Ca/Zn but not Cd) or specific kinetic masking agents.
    
  • Ternary Complexes: TSQ is known to form ternary complexes with proteins (Protein-Zn-TSQ), which shifts the emission to ~470 nm.[2] Zinquin is less prone to this but can still show spectral shifts in complex cytosol environments.

References

  • Frederickson, C. J., et al. (1987). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology. Link

  • Fahrni, C. J., & O'Halloran, T. V. (1999). "Aqueous coordination chemistry of quinoline-based fluorescence probes for the biological chemistry of zinc." Journal of the American Chemical Society. Link

  • Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe." Biochemical Journal. Link

  • Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy." Springer. (Standard reference for Benesi-Hildebrand methodology). Link

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008).[3] "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology.[3] Link

Sources

Method

Application Notes &amp; Protocols for 8-Methoxyquinoline-7-carboxylic acid in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist Introduction: The Quinoline Carboxylic Acid Scaffold in Agrochemical Discovery The quinoline ring system is a foundational scaffold in medicinal and agricultural chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Carboxylic Acid Scaffold in Agrochemical Discovery

The quinoline ring system is a foundational scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a vast range of biological activities.[1][2] In agriculture, quinoline derivatives have been successfully developed as fungicides, bactericides, and herbicides.[3][4][5] Specifically, the quinoline carboxylic acid moiety is of high interest. It is a key structural feature of the quinclorac herbicide, which functions as a synthetic auxin, demonstrating the scaffold's potential to interact with crucial plant hormonal pathways.[6][7][8]

8-Methoxyquinoline-7-carboxylic acid is a structurally related analogue. While not as extensively studied as commercial herbicides, its unique substitution pattern—a carboxylic acid at the 7-position and a methoxy group at the 8-position—presents a compelling case for investigation in agrochemical research programs. The carboxylic acid group provides a potential binding anchor for biological targets, while the methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability.

These application notes provide a strategic framework and detailed protocols for researchers to systematically evaluate the potential of 8-Methoxyquinoline-7-carboxylic acid as a lead structure for novel agrochemicals. The focus will be on two primary avenues of investigation: herbicidal activity , based on its structural similarity to known synthetic auxins, and fungicidal activity , a common property among 8-substituted quinoline derivatives.[3][9][10]

Rationale and Scientific Strategy

The exploration of a novel chemical entity in agrochemical research requires a logical, tiered approach. Our strategy begins with broad-spectrum primary screening to identify any significant biological activity, followed by more focused secondary assays to quantify this activity and elucidate the potential mechanism of action (MoA).

Hypothesis 1: Herbicidal Activity via Auxin Mimicry

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability leads to overstimulation of auxin-responsive genes at high concentrations, causing uncontrolled growth and ultimately, plant death.[6][11][12] The carboxylic acid moiety is critical for this activity. We hypothesize that 8-Methoxyquinoline-7-carboxylic acid may act as an auxin mimic.

Hypothesis 2: Fungicidal Activity via Metal Chelation

Many 8-hydroxyquinoline derivatives owe their potent fungicidal and antibacterial properties to their ability to chelate essential metal ions (e.g., Cu²⁺, Fe³⁺), disrupting vital enzymatic processes in pathogens.[3][4][10] While the 8-hydroxy group is replaced by a methoxy group in our target compound, the potential for the quinoline nitrogen and the adjacent carboxylic acid oxygen to form a chelating pocket warrants investigation into its antifungal potential.

The following workflow diagram illustrates the proposed research plan.

AgrochemicalScreeningWorkflow cluster_prep Compound Preparation cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) cluster_moa Mechanism of Action (MoA) Studies Compound 8-Methoxyquinoline-7-carboxylic acid (Stock Solution in DMSO) HerbicideScreen Herbicidal Screen (Seed Germination Assay) Compound->HerbicideScreen FungicideScreen Fungicidal Screen (Agar Dilution Assay) Compound->FungicideScreen DoseResponse Dose-Response Assays (GR₅₀ / EC₅₀ Determination) HerbicideScreen->DoseResponse If Active FungicideScreen->DoseResponse If Active AuxinAssay Auxin Activity Assay (e.g., Coleoptile Elongation) DoseResponse->AuxinAssay If Herbicidal Result Hit Identification & Lead Optimization DoseResponse->Result AuxinAssay->Result

Caption: Agrochemical discovery workflow for 8-Methoxyquinoline-7-carboxylic acid.

Experimental Protocols

CAUTION: Always consult the Safety Data Sheet (SDS) for 8-Methoxyquinoline-7-carboxylic acid and all other reagents before use. Perform all experiments in a well-ventilated laboratory and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Primary Herbicidal Activity Screening (Seed Germination & Radicle Elongation Assay)

This protocol provides a rapid assessment of the compound's pre-emergent herbicidal or growth-regulating effects.

Rationale: Seed germination and early root growth are critical developmental stages that are highly sensitive to chemical disruption. Inhibition of either process is a strong indicator of herbicidal activity. This in vitro assay is cost-effective, requires minimal compound, and provides quick, quantifiable results.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • 9 cm Petri dishes with sterile filter paper (e.g., Whatman No. 1)

  • Seeds of indicator species:

    • Monocot: Lolium perenne (perennial ryegrass)

    • Dicot: Lactuca sativa (lettuce) or Arabidopsis thaliana

  • Positive Control: 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Negative Control: Sterile deionized water with 0.1% DMSO

  • Growth chamber (25°C, 16h light/8h dark cycle)

  • Pipettes, sterile tubes, forceps

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 8-Methoxyquinoline-7-carboxylic acid in DMSO. Prepare a 100 mM stock of the positive control (2,4-D) in DMSO.

  • Test Solution Preparation: Prepare test solutions by diluting the stock solution with sterile deionized water to final concentrations of 1000 µM, 100 µM, and 10 µM. The final DMSO concentration in all solutions, including the negative control, must be constant and non-phytotoxic (e.g., 0.1%).

  • Assay Setup:

    • Place one sheet of sterile filter paper into each Petri dish.

    • Pipette 3 mL of the appropriate test solution onto the filter paper to ensure uniform saturation. Prepare triplicates for each treatment and control.

    • Arrange 20-30 seeds evenly on the surface of the moistened filter paper using sterile forceps.

  • Incubation: Seal the Petri dishes with paraffin film to prevent evaporation. Place the dishes in a growth chamber set to 25°C with a 16h light/8h dark photoperiod.

  • Data Collection: After 5-7 days (or when negative control radicles are >1 cm), record the following:

    • Germination percentage: (Number of germinated seeds / Total number of seeds) x 100.

    • Radicle (root) length: Measure the length of the primary root for each germinated seed using a ruler or digital caliper.

  • Data Analysis: Calculate the average germination percentage and radicle length for each treatment. Express radicle length as a percentage of the negative control. Significant inhibition relative to the negative control indicates potential herbicidal activity.

Example Data Presentation:

TreatmentConcentration (µM)Germination (%)Average Radicle Length (mm)Radicle Length (% of Control)
Negative Control098 ± 215.2 ± 1.1100
8-MQ-7-CA 1095 ± 314.5 ± 1.595.4
10085 ± 58.1 ± 0.953.3
100020 ± 81.3 ± 0.48.6
Positive Control (2,4-D)10090 ± 42.5 ± 0.616.4
Data are presented as mean ± standard deviation (n=3). "8-MQ-7-CA" denotes 8-Methoxyquinoline-7-carboxylic acid.
Protocol 2: Primary Fungicidal Activity Screening (Poisoned Agar Assay)

This protocol assesses the compound's ability to inhibit the mycelial growth of common plant pathogenic fungi.

Rationale: Direct inhibition of fungal growth is a primary indicator of fungicidal activity. The poisoned agar method is a standard and reliable technique to determine the intrinsic fungitoxicity of a compound.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid (100 mM stock in DMSO)

  • Fungal cultures: Botrytis cinerea or Fusarium oxysporum grown on Potato Dextrose Agar (PDA).

  • Sterile molten PDA (autoclaved and held at 50-55°C in a water bath).

  • Positive Control: Captan or another broad-spectrum fungicide.

  • Negative Control: 0.1% DMSO.

  • Sterile 9 cm Petri dishes.

  • Sterile cork borer (5 mm diameter).

  • Incubator (25°C, dark).

Procedure:

  • Plate Preparation:

    • Aliquot 19.8 mL of molten PDA into sterile containers.

    • Add 200 µL of the 100 mM compound stock solution to achieve a final concentration of 1000 µM (adjust volumes for other concentrations). For the negative control, add 200 µL of DMSO. Swirl gently but thoroughly to mix.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare triplicates for each treatment.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture.

    • Place the plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates and incubate them at 25°C in the dark.

  • Data Collection: When the fungal growth in the negative control plates has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Data Analysis: Calculate the average colony diameter for each treatment. Determine the percentage of growth inhibition using the following formula:

    • % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] x 100

Advanced Protocols & Mechanism of Action Studies

Should primary screening indicate significant activity, the following protocols can be used for more detailed characterization.

Dose-Response and GR₅₀/EC₅₀ Determination

Rationale: To quantify the potency of the compound, a dose-response curve is generated. The GR₅₀ (Growth Reduction 50%) or EC₅₀ (Effective Concentration 50%) value represents the concentration of the compound required to inhibit growth by 50% and is a key metric for comparing compound efficacy.

Procedure:

  • Follow the procedure for Protocol 3.1 or 3.2.

  • Use a wider range of concentrations in a serial dilution (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

  • Plot the percentage of inhibition (y-axis) against the log of the compound concentration (x-axis).

  • Use a non-linear regression analysis (e.g., log-logistic dose-response model) in a suitable software package (e.g., R, GraphPad Prism) to calculate the GR₅₀ or EC₅₀ value.

Elucidating Auxin-like Activity (Hypothetical Pathway)

If the compound shows potent herbicidal activity, particularly with symptoms characteristic of auxin herbicides (e.g., epinasty, callus formation), its interaction with the auxin signaling pathway should be investigated.

Scientific Context: Auxin herbicides bind to TIR1/AFB F-box protein receptors, promoting the degradation of Aux/IAA transcriptional repressors.[6][7] This de-represses Auxin Response Factors (ARFs), leading to the overexpression of auxin-responsive genes, which causes uncontrolled growth.

AuxinPathway Auxin Auxin or 8-MQ-7-CA Receptor TIR1/AFB Receptor (SCF Complex) Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Represses DNA Auxin Response Element (in Gene Promoter) ARF->DNA Activates Response Uncontrolled Expression of Auxin-Responsive Genes Plant Death DNA->Response

Caption: Hypothesized mechanism of 8-MQ-7-CA as an auxin mimic.

An in vivo assay using an auxin-responsive reporter gene system, such as Arabidopsis thaliana carrying the DR5::GUS construct, can provide strong evidence for auxin-like activity. Treatment with an active compound would result in a quantifiable increase in GUS (β-glucuronidase) reporter expression in plant tissues.

Conclusion and Future Directions

These protocols provide a foundational strategy for the initial investigation of 8-Methoxyquinoline-7-carboxylic acid in an agrochemical research context. Positive results ("hits") from these assays would justify progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.[13]

  • Whole-plant, post-emergence screening: Assessing efficacy when applied to the foliage of established weeds.

  • Crop selectivity studies: Determining if the compound can control weeds without harming valuable crops.

  • Toxicology and environmental fate studies: Evaluating the compound's safety profile.

The systematic application of this research framework will enable a thorough evaluation of 8-Methoxyquinoline-7-carboxylic acid's potential as a novel agrochemical lead.

References

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Top 8 Hydroxyquinoline Uses in Agriculture for Enhanced Crop Health.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(3), 671-674.
  • Hydroxyquinoline sulfate. (2001). Agricultural Marketing Service, USDA.
  • Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Plant and Soil Sciences eLibrary.
  • Abdel-Aziz, H. A., et al. (2013).
  • Synthetic Auxin Resistant Weeds. University of Nebraska-Lincoln.
  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Herbicides that Mimic or Interfere with Auxin.
  • 8-Hydroxyquinoline. PAN Europe.
  • Quinclorac.
  • Zhang, Y., et al. (2014). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 62(51), 12247-12257.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Quinoline. Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Methoxyquinoline-7-carboxylic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Welcome to the Technical Support Center You are likely here because you are encountering low yi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Welcome to the Technical Support Center

You are likely here because you are encountering low yields (<30%), regioselectivity issues (5- vs 7-substitution), or purification "tar" during the synthesis of 8-Methoxyquinoline-7-carboxylic acid .

This molecule is electronically unique. The electron-donating methoxy group at C8 activates the ring, but the nitrogen atom deactivates it, creating a "push-pull" system that complicates standard electrophilic aromatic substitutions.

This guide moves beyond generic textbook reactions. We provide three field-tested protocols, ranked by scalability and regiocontrol, followed by a direct troubleshooting Q&A.

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are using the correct pathway for your scale and available equipment.

Decision Matrix
FeatureRoute A: The "Kolbe-Schmitt" (Carboxylation) Route B: The "Oxidative" (Methyl Degradation) Route C: The "Catalytic" (Pd-Carbonylation)
Primary Mechanism Carboxylation of PhenoxideOxidation of Methyl groupPd-catalyzed CO insertion
Starting Material 8-Hydroxyquinoline (Cheap)3-Methoxy-2-methylaniline7-Bromo-8-methoxyquinoline
Regioselectivity High (Ortho-directed)High (Pre-installed)High (Substrate dependent)
Key Bottleneck High Pressure/Temp required"Tar" formation in Skraup stepCatalyst poisoning / Cost
Best For Scale-up / Industrial Lab Scale / Low Cost Medicinal Chemistry / High Purity

Module 2: The "Kolbe-Schmitt" Protocol (Recommended for Scale)

The Logic: Direct electrophilic substitution on 8-methoxyquinoline typically favors the C5 position. To force substitution at C7, we utilize the ortho-directing power of the phenoxide anion (Kolbe-Schmitt reaction) on 8-hydroxyquinoline, before methylating the oxygen.

Workflow Diagram

KolbeSchmitt Start 8-Hydroxyquinoline Step1 Potassium Salt Formation (KOH/MeOH) Start->Step1 Activation Step2 Kolbe-Schmitt Reaction (High P/T, CO2) Step1->Step2 Dry Salt Inter 8-Hydroxyquinoline- 7-carboxylic acid Step2->Inter Carboxylation Step3 Selective Methylation (MeI/K2CO3) Inter->Step3 O-Alkylation Final 8-Methoxyquinoline- 7-carboxylic acid Step3->Final Yield >85%

Caption: The Kolbe-Schmitt pathway leverages the phenolic oxygen to direct the carboxyl group specifically to the C7 position, bypassing C5 isomers.

Troubleshooting Guide: Kolbe-Schmitt

Q: My reaction mixture turned into a solid block, and yield is low. A: This is likely due to wet potassium salt .

  • The Fix: The potassium 8-quinolinolate salt must be anhydrous. Any water present will hydrolyze the CO2 to carbonic acid, killing the nucleophilicity of the phenoxide ring.

  • Protocol Adjustment: Form the salt with KOH in methanol, evaporate to dryness, and then dry under high vacuum at 100°C for 4 hours before introducing CO2.

Q: I am getting significant amounts of unreacted starting material. A: The CO2 pressure or temperature is insufficient.

  • The Fix: This reaction is thermodynamically demanding. Standard conditions require 170–200°C and 50–80 bar (700–1100 psi) of CO2 pressure.

  • Alternative: If you lack a high-pressure autoclave, switch to Route C .

Module 3: The "Oxidative" Protocol (Skraup + Oxidation)

The Logic: If you cannot handle high pressure, build the ring with the carbon already at position 7 (as a methyl group) and then oxidize it.

Step 1: The Modified Skraup Reaction

Precursor: 2-Amino-3-methoxytoluene (also known as 2-methyl-3-aminoanisole).

Q: The Skraup reaction exploded/polymerized ("tarred out"). A: The methoxy group makes the aniline too nucleophilic, causing rapid, uncontrolled polymerization with acrolein (from glycerol).

  • The Fix: Use a moderator . Do not use nitrobenzene alone. Use Sodium m-nitrobenzenesulfonate (water-soluble) or add Ferrous Sulfate (

    
    )  to temper the reaction.
    
  • Protocol Adjustment: Drip the glycerol/sulfuric acid mixture very slowly into the refluxing aniline mixture over 2–3 hours.

Step 2: Oxidation of 7-Methyl to 7-COOH

Q: Permanganate oxidation is stalling or yielding <20%. A:


 sludge is trapping your product, or the pH is too basic (causing ring degradation).
  • The Fix: Use a Pyridine/Water (1:1) reflux system. Pyridine buffers the reaction and solubilizes the intermediate.

  • Critical Step: After the reaction, filter the hot

    
     and wash the cake with hot water three times. 50% of your product is usually stuck in that cake.
    

Experimental Data: Oxidant Comparison

Oxidant SystemSolventYieldNotes

(Standard)

15–25%Heavy sludge, ring cleavage.

(Buffered)
Pyridine /

55–65% Recommended. Easier workup.

Dioxane40–50%Toxic selenium waste; difficult purification.

Module 4: The "Catalytic" Protocol (Pd-Carbonylation)

The Logic: Modern, mild, and high-purity. Requires 7-bromo-8-methoxyquinoline (commercially available or synthesized via Sandmeyer from 7-amino).

Workflow Diagram

Carbonylation Substrate 7-Bromo-8-methoxyquinoline Catalyst Pd(OAc)2 + DPPP (Ligand is Critical) Substrate->Catalyst Product 8-Methoxyquinoline- 7-carboxylic acid methyl ester Catalyst->Product DMF, 80°C, 12h CO_Source CO (Balloon) or Mo(CO)6 CO_Source->Catalyst Base TEA or Na2CO3 Base->Catalyst Hydrolysis LiOH Hydrolysis Product->Hydrolysis Quant.

Caption: Palladium-catalyzed carbonylation allows for mild insertion of the carbonyl group.[1] DPPP is the preferred ligand for steric bulk.

Troubleshooting Guide: Carbonylation

Q: The reaction turns black immediately (Palladium black precipitation). A: Ligand dissociation or oxygen contamination.

  • The Fix:

    • Ligand Choice: Monodentate ligands (

      
      ) are often insufficient for electron-rich aryl bromides. Use bidentate ligands like dppp (1,4-bis(diphenylphosphino)butane)  or Xantphos .
      
    • CO Source: If using a balloon, ensure the system is purged with Argon x3 before CO introduction. Alternatively, use solid Molybdenum Hexacarbonyl (

      
      )  as a safer, internal CO source.
      

Q: Conversion is stuck at 50%. A: Bromide inhibition.

  • The Fix: Add an inorganic base like

    
      or 
    
    
    
    rather than just Triethylamine. The inorganic base helps scavenge the HBr more effectively in DMF.

Summary of Recommendations

  • For High Purity (Lab Scale): Use Protocol C (Pd-Carbonylation) . It avoids the "tar" of Skraup and the high pressure of Kolbe-Schmitt.

  • For Cost Efficiency (Kg Scale): Use Protocol A (Kolbe-Schmitt) . It uses the cheapest starting materials (8-HQ) and has the highest atom economy.

  • Critical Check: Always verify the position of your substituent using NOESY NMR . The 5-isomer is a common contaminant in Skraup-based routes; the 7-isomer will show a correlation between the methoxy protons and the H-6 proton, but not H-4.

References

  • Kolbe-Schmitt on 8-Hydroxyquinoline: Method for producing 8-hydroxyquinoline-7-carboxylic acid.[2] JP Patent 2590206B2. (Describes the high-pressure carboxylation of the potassium salt).

  • Oxidation Protocols: Permanganate oxidation of a methyl group to carboxylic acid.[3] ChemSpider Synthetic Pages, 2010. (Detailed protocol for pyridine/water oxidation).

  • Pd-Catalyzed Carbonylation: Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses 2017, 94, 66-76.[4] (Protocol for using CO surrogates and ligand selection).

  • Skraup Reaction Optimization: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Brieflands, 2013.[5] (Discusses Skraup selectivity on m-toluidine derivatives).

Sources

Optimization

Technical Support Center: Purification of 8-Methoxyquinoline-7-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 8-Methoxyquinoline-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 8-Methoxyquinoline-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. As a substituted quinoline, this molecule presents unique challenges stemming from its dual functionality—a basic nitrogen atom and an acidic carboxylic acid group. This guide provides field-tested insights, troubleshooting protocols, and a foundational understanding of the principles governing its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of 8-Methoxyquinoline-7-carboxylic acid?

The purification of 8-Methoxyquinoline-7-carboxylic acid is complicated by several factors inherent to its molecular structure:

  • Amphoteric Nature: The molecule possesses both a basic quinoline nitrogen and an acidic carboxylic acid. This allows it to exist as a cation, an anion, or a neutral zwitterion depending on the pH. This behavior can lead to unpredictable solubility in various solvents and makes techniques like silica gel chromatography challenging.

  • Potential for Zwitterion Formation: At its isoelectric point, the molecule can form an intramolecular salt (zwitterion), which often results in poor solubility in many common organic solvents, complicating recrystallization efforts.

  • Risk of Decomposition: Substituted quinolines can be sensitive to strong acidic or basic conditions, and the acidic surface of standard silica gel can sometimes cause degradation or irreversible adsorption.[1]

  • Chelating Properties: The 8-methoxy group, similar to the 8-hydroxy functionality, can act as a chelating agent for metal ions.[2] If any metal contaminants are present from reagents or reaction vessels, they can form stable complexes that are difficult to remove.

Q2: My synthesis starts from 8-hydroxyquinoline-7-carboxylic acid via methylation. What are the most likely impurities I should expect?

The most common synthetic route involves the methylation of the corresponding 8-hydroxyquinoline.[3] Therefore, the impurity profile is predictable.

Potential Impurity Source Diagnostic Signal (¹H NMR) Removal Strategy
8-hydroxyquinoline-7-carboxylic acidIncomplete methylation reaction.Absence of the methoxy (-OCH₃) signal (~4.0 ppm); presence of a broad phenolic -OH peak.Alkaline wash (e.g., with dilute NaOH). The phenolic starting material is more acidic than the product is basic and will be selectively deprotonated and extracted into the aqueous layer.
Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate)Excess reagent used in the synthesis.Volatile; may not be observed in final product NMR after workup.Removed during solvent evaporation under reduced pressure.
Unidentified Side-ProductsOver-methylation (N-methylation) or ring-opening under harsh conditions.May present as unexpected aromatic signals or aliphatic peaks corresponding to the N-methyl group.Recrystallization or, cautiously, chromatography.
Q3: How do I choose the most effective purification strategy for my crude sample?

The optimal strategy depends on the physical state of your crude product and the level of impurity. The following decision tree provides a general guide.

G start Crude 8-Methoxyquinoline- 7-carboxylic acid solid_oil Is the crude product a solid or an oil? start->solid_oil purity_check Assess purity by TLC/¹H NMR (>90% pure?) solid_oil->purity_check Solid acid_base Strategy: Acid-Base Extraction solid_oil->acid_base Oil / Very Impure Solid recrystallize Strategy: Recrystallization purity_check->recrystallize Yes wash Strategy: Slurry/Wash purity_check->wash No, but one major spot chromatography Strategy: Cautious Chromatography (e.g., neutral alumina, RP-C18) recrystallize->chromatography If impurities persist wash->acid_base If washing fails

Caption: Purification strategy decision tree.

Q4: What analytical techniques are best for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Essential for confirming the structure and identifying organic impurities. The aromatic region should show a clean quinoline splitting pattern, and a sharp singlet for the methoxy group should be present. Broad peaks may indicate the presence of acidic/basic impurities or poor sample preparation.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase (C18) column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically effective.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Troubleshooting Guide: Specific Experimental Issues

Q5: My crude product is an intractable oil that won't solidify. How can I proceed?

Oiling out is common when impurities depress the melting point. The most robust approach is an acid-base extraction, which isolates the amphoteric product from non-ionizable impurities.

Protocol: Acid-Base Purification Workflow

This protocol exploits the amphoteric nature of the molecule to separate it from neutral organic impurities and acidic/basic starting materials.

G cluster_0 Basic Extraction cluster_1 Acidic Precipitation A 1. Dissolve crude oil in EtOAc or DCM B 2. Extract with aqueous NaHCO₃ (5% w/v) A->B C Organic Layer: Contains neutral impurities (Discard) B->C Separate D Aqueous Layer: Contains sodium 8-methoxyquinoline-7-carboxylate B->D Separate E 3. Cool aqueous layer in an ice bath D->E F 4. Slowly add 1M HCl with stirring until pH ~4-5 (or precipitation ceases) E->F G 5. Filter the precipitate F->G H 6. Wash solid with cold water, then diethyl ether G->H I 7. Dry under vacuum H->I

Caption: Workflow for acid-base purification.

Causality: By converting the carboxylic acid to its sodium salt, it becomes water-soluble, allowing for the removal of non-polar, neutral impurities via washing with an organic solvent. Subsequent re-acidification precipitates the pure, neutral product.

Q6: I'm struggling with recrystallization. My product either crashes out immediately or remains fully dissolved. What solvent systems are recommended?

Recrystallization of quinoline derivatives requires careful solvent selection. Often, a solvent/anti-solvent system is more effective than a single solvent.[5]

Good Solvent (Dissolves the Compound) Anti-Solvent (Compound is Insoluble) Typical Protocol Reference/Analogue
Dimethylformamide (DMF)Water or Diethyl EtherDissolve in minimal hot DMF, then slowly add the anti-solvent until turbidity persists. Cool slowly.Quinoline-8-carboxylic acid[5]
Methanol / EthanolWater or HexaneDissolve in hot alcohol, filter hot, then add water dropwise until cloudy. Allow to stand.General quinoline carboxylic acids[6][7]
ChloroformHexane or PentaneDissolve in a small amount of chloroform and add hexane until precipitation begins.6-methoxy-8-nitroquinoline[8]
Protocol: Recrystallization using a DMF/Water System
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of DMF and heat gently (e.g., to 80-100 °C) with stirring until the solid is fully dissolved.

  • While hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add one or two more drops of hot DMF to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a cold 1:1 mixture of DMF/water, followed by cold water, and finally a non-polar solvent like diethyl ether to aid drying.

  • Dry the purified crystals under high vacuum.

Q7: My compound seems to be decomposing on my silica gel column. What are my alternatives to flash chromatography?

Decomposition on silica is a known issue for some quinolines.[1] The acidic silanol groups on the silica surface can catalyze degradation or bind tightly to the basic nitrogen atom.

Recommended Alternatives:

  • Acid-Base Extraction: As detailed in Q5, this is the most powerful non-chromatographic method for this class of compound.

  • Chromatography on a Different Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a better choice. Start with a non-polar eluent and gradually increase polarity (e.g., Hexane -> Ethyl Acetate -> Methanol).

    • Reverse-Phase (C18) Chromatography: This is an excellent but more expensive option. The separation occurs based on polarity, and the stationary phase is non-acidic. A typical eluent system would be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small quantities (<100 mg), this can be a quick way to isolate the product. Using a plate with a less acidic stationary phase is advisable if available.

References

  • Process for the preparation of a quinoline carboxylic acid.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Purific
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 8-Methoxyquinoline-5-carboxylic acid. Chem-Impex.
  • New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues.
  • 457948-35-5|8-Methoxyquinoline-7-carboxylic acid|BLD Pharm.
  • PROCEDURE FOR THE PREPARATION OF QUINOLINE CARBOXYL ACIDS.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Synthesis of Quinoline Analogues. Cardinal Scholar.
  • 8-Hydroxyquinoline-7-carboxylic acid. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Process for the manufacture of 8-hydroxy quinoline.
  • 7-methoxyquinoline-8-carboxylic acid (C11H9NO3). PubChemLite.
  • 8-Methoxyquinoline. PubChem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chrom
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC.

Sources

Troubleshooting

Technical Support Center: Mitigating Photobleaching of 8-Methoxyquinoline-7-carboxylic acid During Fluorescence Imaging

<_> Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 8-Methoxyquinoline-7-carboxylic acid in their fluorescence imaging experiments. This guide provides in...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 8-Methoxyquinoline-7-carboxylic acid in their fluorescence imaging experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of photobleaching, ensuring the integrity and quality of your experimental data.

Introduction to Photobleaching and 8-Methoxyquinoline-7-carboxylic acid

8-Methoxyquinoline-7-carboxylic acid is a fluorescent probe valued in various biological imaging applications.[1] However, like all fluorophores, it is susceptible to photobleaching—the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light.[2][3][4] This phenomenon leads to a gradual fading of the fluorescent signal, which can compromise qualitative observations and invalidate quantitative analyses.[2][5] Understanding the mechanisms behind photobleaching is the first step toward effective prevention.

The primary driver of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[3][6][7][8] These highly reactive molecules can chemically alter the fluorophore, rendering it non-fluorescent.[7][9] The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the local chemical environment, and the intrinsic photostability of the fluorophore itself.[3][10]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my 8-Methoxyquinoline-7-carboxylic acid signal fading?

A1: Photobleaching is the permanent loss of fluorescence due to light-induced chemical damage to the fluorophore.[4][6][10] When 8-Methoxyquinoline-7-carboxylic acid absorbs photons from the excitation light source, it enters a temporary, high-energy excited state. While in this state, it can undergo chemical reactions, often involving molecular oxygen, that result in its irreversible destruction.[7][9] This leads to the observed fading of your fluorescent signal during imaging.[2]

Q2: How can I distinguish between photobleaching and other issues like poor labeling or incorrect filter sets?

A2: Signal loss from photobleaching typically presents as a gradual decrease in fluorescence intensity over the duration of continuous imaging.[11] If your signal is weak or absent from the very beginning of your experiment, the problem might lie with inefficient labeling, a low concentration of the target molecule, or mismatched excitation/emission filters.[11] A simple way to confirm photobleaching is to move to a fresh, un-imaged area of your sample. If this new area is initially bright and then fades with exposure to the excitation light, photobleaching is the most likely culprit.

Q3: Is the photobleaching of my quinoline-based probe inevitable?

A3: While all fluorophores will eventually photobleach, the rate at which this occurs can be significantly managed and reduced.[4] By implementing the strategies outlined in this guide, you can substantially extend the fluorescent lifetime of 8-Methoxyquinoline-7-carboxylic acid, allowing for longer and more robust imaging experiments.

Troubleshooting Guide: Step-by-Step Solutions to Combat Photobleaching

This section provides actionable troubleshooting steps to minimize the photobleaching of 8-Methoxyquinoline-7-carboxylic acid in your experiments.

Problem: Rapid Signal Fading During Image Acquisition

This is the most direct indication of photobleaching. The following steps are ordered from the simplest to more involved interventions.

Initial Troubleshooting Steps:

  • Reduce Excitation Light Intensity: This is the most immediate and effective way to slow down photobleaching.[4][7][12] High-intensity light accelerates the rate at which the fluorophore is excited, increasing the probability of photochemical damage.[3]

    • Action: Decrease the power of your laser or the intensity setting of your lamp. Use neutral-density filters to attenuate the excitation light without altering its spectral properties.[2][13] Find a balance where you have sufficient signal for detection but minimal excess light.[12]

  • Minimize Exposure Time: The total dose of photons your sample receives is a key factor in photobleaching.[14]

    • Action: Reduce the camera exposure time to the minimum required for a clear image.[15] Avoid unnecessarily long or continuous illumination.[4][13] Use the transmitted light or a lower magnification to find your region of interest before switching to fluorescence imaging.[2] Many modern microscopy systems allow for shuttering the light source between acquisitions, which is highly recommended.[16]

  • Optimize Imaging Parameters: Careful experimental design can significantly reduce the total light exposure.

    • Action: Plan your experiment to collect only the necessary data.[13] This includes optimizing the total duration of the experiment, the frequency of image acquisition in time-lapse studies, and the number of z-stack slices.[13]

Advanced Mitigation Strategies:

If the initial steps are insufficient, consider incorporating the following advanced techniques.

1. Utilize Antifade Mounting Media:

Antifade reagents are chemical cocktails that reduce photobleaching by scavenging for reactive oxygen species.[17][18] They are a crucial component for preserving fluorescent signals, especially in fixed samples.

  • Choosing the Right Antifade Reagent: A variety of commercial and homemade antifade mounting media are available.[19][20][21][22]

    • Commercial Options: Products like ProLong™ Diamond, ProLong™ Glass, VECTASHIELD®, and MightyMount™ are widely used and offer excellent photobleaching protection.[19][20][21][22][23] Some formulations are available with hardening agents or nuclear counterstains like DAPI.[20][21]

    • DIY Formulations: A common homemade antifade reagent is MOWIOL-based medium containing an antioxidant like 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG).[18][24]

  • Protocol for Using Antifade Mounting Media:

    • After the final washing step of your staining protocol, carefully remove as much residual buffer as possible without allowing the sample to dry out.

    • Add a small drop of the antifade mounting medium onto the sample.

    • Gently lower a coverslip over the sample, avoiding the introduction of air bubbles.

    • If using a hardening mountant, allow it to cure according to the manufacturer's instructions, typically at room temperature in the dark.

    • For non-hardening media, you can seal the edges of the coverslip with nail polish to prevent evaporation and movement.[23]

    • Store the mounted slides at 4°C and protected from light until imaging.[23]

2. Implement an Oxygen Scavenging System for Live-Cell Imaging:

For live-cell experiments, traditional mounting media are not suitable. In these cases, an oxygen scavenging system can be added to the imaging medium to reduce the concentration of dissolved oxygen.[7][25]

  • Common Oxygen Scavengers:

    • Glucose Oxidase and Catalase (GODCAT): This enzymatic system effectively removes oxygen from the medium.[25] However, it's important to be aware that this can deplete cellular ATP levels, so metabolic supplements may be necessary for long-term imaging.[25]

    • Trolox: A water-soluble analog of vitamin E that acts as an antioxidant and can be used in live-cell imaging to reduce photobleaching.[13][17]

  • Experimental Workflow for Selecting an Antifade Reagent:

    Antifade_Selection_Workflow A Prepare Identical Samples (Fixed and Labeled with 8-Methoxyquinoline-7-carboxylic acid) B Divide Samples into Groups A->B C Group 1: No Antifade (Control) B->C D Group 2: Commercial Antifade A B->D E Group 3: Commercial Antifade B B->E F Group 4: DIY Antifade (e.g., DABCO) B->F G Image all Groups Under Identical, High-Intensity Conditions C->G D->G E->G F->G H Quantify Fluorescence Decay Rate G->H I Select Antifade with the Slowest Decay H->I

    Caption: Workflow for empirically selecting the optimal antifade reagent.

Quantitative Data Summary

The effectiveness of different antifade strategies can be quantified by measuring the rate of fluorescence decay. The table below provides a hypothetical comparison to illustrate the potential impact of these interventions.

ConditionExcitation IntensityExposure Time per FrameAntifade ReagentRelative Photostability (Half-life of signal)
Control 100%500 msNone1.0
Reduced Intensity 50%500 msNone2.0
Reduced Exposure 100%250 msNone1.5
Antifade A 100%500 msCommercial A5.0
Antifade B 100%500 msCommercial B4.5
Optimized 50%250 msCommercial A>10.0

Visualizing the Mechanism of Photobleaching

The following diagram illustrates the key steps involved in the photobleaching process.

Photobleaching_Mechanism cluster_fluorophore Fluorophore States cluster_environment Environmental Factors S0 Ground State (S0) S1 Excited Singlet State (S1) Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing O2 Molecular Oxygen (O2) T1->O2 Energy Transfer T1->Bleached Chemical Reaction Light Excitation Light Light->S0 Absorption ROS Reactive Oxygen Species (ROS) O2->ROS ROS->S0 Chemical Attack

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

By understanding the principles of photobleaching and systematically applying these troubleshooting strategies, you can significantly enhance the quality and reliability of your fluorescence imaging data when working with 8-Methoxyquinoline-7-carboxylic acid.

References

Sources

Optimization

improving the solubility and stability of 8-Methoxyquinoline-7-carboxylic acid solutions

[1] Introduction Welcome to the technical support hub for 8-Methoxyquinoline-7-carboxylic acid . This guide addresses the common physicochemical challenges associated with this amphoteric heterocycle.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for 8-Methoxyquinoline-7-carboxylic acid . This guide addresses the common physicochemical challenges associated with this amphoteric heterocycle. Its structure—comprising a lipophilic quinoline core, a basic nitrogen, and an acidic carboxyl group—creates a "U-shaped" solubility profile dependent on pH.[1]

This document provides self-validating protocols to ensure your experimental data remains artifact-free.

Part 1: Solubility Optimization

The Challenge: Amphoteric Nature

8-Methoxyquinoline-7-carboxylic acid is an ampholyte.[1] It possesses both a basic quinoline nitrogen (


) and an acidic carboxylic acid (

).[1]
  • pH < 3: Soluble (Cationic form, protonated Nitrogen).[1]

  • pH 3 – 5: Critical Zone. The molecule approaches its isoelectric point (pI), forming a zwitterion with net-zero charge.[1] Solubility is at its minimum here, leading to precipitation.[1]

  • pH > 7: Soluble (Anionic form, deprotonated Carboxyl).[1]

Workflow: The Solubility Decision Tree

SolubilityTree Start Start: Dissolution Goal SolventType Select Solvent System Start->SolventType Aqueous Aqueous Buffer SolventType->Aqueous Assay Organic Organic Stock (DMSO/MeOH) SolventType->Organic Storage CheckPH Check Target pH Aqueous->CheckPH LowPH pH < 3 (Acidic) CheckPH->LowPH NeutralPH pH 3-6 (Isoelectric Risk) CheckPH->NeutralPH HighPH pH > 7 (Basic) CheckPH->HighPH ActionLow Use 0.1M HCl Forms HCl Salt LowPH->ActionLow ActionNeutral RISK: Pre-dissolve in DMSO Dilute slowly into buffer NeutralPH->ActionNeutral ActionHigh Use 0.1M NaOH Forms Na+ Salt HighPH->ActionHigh

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental pH requirements.

Standard Operating Procedures (SOPs)
Protocol A: Preparation of 50 mM Stock Solution (Organic)

Best for long-term storage and high-concentration aliquots.

  • Weighing: Weigh the solid compound into an amber glass vial (light sensitive).

  • Solvent: Add DMSO (Dimethyl Sulfoxide) , anhydrous grade.[1]

    • Note: Methanol is an alternative, but DMSO prevents evaporation artifacts during storage.[1]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 35°C for 5 minutes.

  • Validation: Visually inspect against a dark background. The solution should be clear yellow/colorless.[1]

Protocol B: Preparation of Aqueous Working Solution (pH 7.4)

Best for biological assays.[1]

  • Start with Stock: Take the DMSO stock from Protocol A.

  • Buffer Selection: Use PBS or HEPES (100 mM). Avoid low-concentration buffers (<10 mM) as the compound's acidity may shift the pH.[1]

  • Stepwise Dilution:

    • Add the DMSO stock dropwise to the buffer while vortexing.[1]

    • Max DMSO limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.

  • Clarification: If the solution turns cloudy (precipitation), add 1M NaOH dropwise until clear, then re-adjust pH.

Part 2: Stability Maintenance

Degradation Pathways
  • Photodegradation: The quinoline ring absorbs UV/Blue light, leading to radical formation and oxidation.[1]

  • Demethylation: Under strong acidic conditions (pH < 1) and high heat, the 8-methoxy group can hydrolyze to 8-hydroxyquinoline.[1]

    • Risk:[1] 8-Hydroxyquinoline is a potent metal chelator.[1][2] If this impurity forms, it will scavenge

      
       or 
      
      
      
      from your media, generating false positives in enzymatic assays.[1]
Stability Data Summary
ConditionStability RatingObservationRecommendation
Solid State (RT, Dark) HighStable for >2 yearsStore in amber desiccator.[1]
DMSO Solution (4°C) HighStable for 6 monthsAvoid freeze-thaw cycles (>3).[1]
Aqueous pH 7 (RT, Light) LowDegrades in <24 hoursProtect from light. Use fresh.[1]
Aqueous pH 2 (37°C) ModeratePotential hydrolysisLimit exposure to <4 hours.[1]

Part 3: Troubleshooting & FAQs

Q1: My solution turned from colorless to yellow/brown overnight. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or formation of N-oxide impurities.[1]

  • Action: Discard. The quinoline chromophore changes upon oxidation.[1] For future experiments, wrap all vials in aluminum foil.

Q2: I see a fine precipitate when I dilute my DMSO stock into cell culture media.

  • Diagnosis: "Crash-out" effect. The local concentration of the compound exceeded its solubility limit at the interface of the DMSO droplet and the water.[1]

  • Action:

    • Pre-warm the media to 37°C.

    • Vortex the media while adding the DMSO stock (dynamic addition).[1]

    • Ensure the final concentration does not exceed 100 µM (depending on the specific media composition).[1]

Q3: Can I autoclave solutions of this compound?

  • Answer: No. The high heat and pressure may induce decarboxylation (loss of CO2 from position 7) or demethylation.[1]

  • Alternative: Use 0.22 µm PVDF or PES syringe filters for sterilization.[1]

Q4: Why does the compound solubility change when I add Magnesium or Calcium?

  • Mechanism: While the 8-methoxy group reduces chelation compared to 8-hydroxyquinoline, the 7-carboxylate can still coordinate with divalent cations (

    
    , 
    
    
    
    ), potentially forming insoluble salts.
  • Fix: If high divalent cations are required, add a solubilizing agent like Captisol® (SBE-β-CD) or reduce the compound concentration.[1]

Part 4: Experimental Workflow Diagram

StabilityWorkflow Solid Solid Storage (-20°C, Desiccated) Weigh Weighing (Amber Vials) Solid->Weigh Equilibrate to RT Solubilize Solubilization (DMSO Stock) Weigh->Solubilize Avoid Humidity QC QC Check (Visual/HPLC) Solubilize->QC Assay Assay Usage (Protect from Light) QC->Assay Pass Waste Disposal QC->Waste Fail (Color change) Assay->Waste

Figure 2: Recommended handling workflow to minimize degradation and experimental error.

References

  • PubChem. Quinoline-7-carboxylic acid: Chemical and Physical Properties.[1][3][4] National Library of Medicine.[1] Link

  • Rowe, R. C., et al. Handbook of Pharmaceutical Excipients.[1] (Solubility of weak acids and DMSO compatibility).[1] Pharmaceutical Press.[1][5]

  • GuideChem. 8-Methoxyquinoline Properties and Stability Data.Link[1]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pH-solubility profiles of ampholytes).

  • Sigma-Aldrich. Safety Data Sheet: 8-Hydroxyquinoline-7-carboxylic acid (Analogous stability data).[1]Link[1]

Sources

Troubleshooting

Technical Support Center: Optimizing 8-Methoxyquinoline-7-carboxylic Acid (MQCA) Imaging

Topic: Addressing Autofluorescence & Signal-to-Noise Ratios with MQCA Document ID: MQCA-AF-2026-v4 Audience: Senior Researchers, Bio-Imaging Specialists, Medicinal Chemists Introduction: The Blue-Shift Paradox You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Autofluorescence & Signal-to-Noise Ratios with MQCA Document ID: MQCA-AF-2026-v4 Audience: Senior Researchers, Bio-Imaging Specialists, Medicinal Chemists

Introduction: The Blue-Shift Paradox

You are likely using 8-Methoxyquinoline-7-carboxylic acid (MQCA) for one of two reasons: as a photolabile protecting group (caging group) to release a bioactive substrate upon UV irradiation, or as a fluorogenic chelator for metal ion sensing (


, 

).

The core technical challenge with MQCA is its spectral footprint. The quinoline scaffold typically requires excitation in the UV/Violet region (320–360 nm) and emits in the Blue/Cyan region (400–450 nm) .

The Conflict: This window perfectly overlaps with the peak endogenous autofluorescence (AF) of biological tissues, primarily driven by NADH , FAD , Collagen , and Elastin . This guide provides a systematic approach to decoupling your specific MQCA signal from this biological noise.

Part 1: The Spectral Landscape (Visualization)

To solve the problem, we must first visualize the spectral conflict. The diagram below illustrates why standard DAPI/BFP filter sets often fail to distinguish MQCA from background noise.

SpectralConflict Source Excitation Source (UV/Violet: 340-360nm) MQCA MQCA Probe (Target) Source->MQCA High Efficiency NADH NADH/NAD(P)H (Metabolic Noise) Source->NADH High Efficiency Collagen Collagen/Elastin (Structural Noise) Source->Collagen Moderate Efficiency Emission Emission Window (400-480nm) MQCA->Emission Peak ~430nm NADH->Emission Peak ~460nm Collagen->Emission Peak ~400-450nm Detector PMT / Camera (Signal Mix) Emission->Detector Low SNR

Figure 1: The "Blue-Blindness" Effect. Note how the excitation source simultaneously activates both the metabolic background (NADH) and the MQCA probe, causing signal convolution in the detector.

Part 2: Troubleshooting Modules

Module A: Optical & Hardware Optimization

Use this module if you have flexibility in your microscopy setup.

StrategyTechnical RationaleImplementation
Red-Edge Excitation MQCA absorption tails off around 380nm, while NADH absorption drops precipitously after 370nm.Shift excitation to 405nm. You will lose ~50% of MQCA quantum yield, but you may reduce NADH background by >80%, improving the Signal-to-Noise Ratio (SNR).
Narrow Bandpass Collagen emission is broad (400–550nm). MQCA emission is often sharper.Use a 430/20nm bandpass filter instead of a wide 450/50nm filter. This excludes the "green tail" of flavin autofluorescence.
Time-Gated Imaging Biological AF typically has a lifetime (

) of <3 ns. Quinoline derivatives often have distinct lifetimes (either shorter or longer depending on solvent/metal binding).
Use FLIM (Fluorescence Lifetime Imaging). Gate the detector to reject the first 1-2 ns of photon arrival to filter out short-lived tissue AF.
Module B: Chemical Quenching (Wet Lab)

Use this module for fixed tissues or non-live samples.

CRITICAL WARNING: If using MQCA as a metal sensor (


, 

), avoid copper-based quenchers as they will compete for the chelator.
  • Sudan Black B (SBB):

    • Mechanism:[1] A lipophilic dye that masks lipofuscin (age pigment) autofluorescence.

    • Risk: SBB absorbs light in the visible spectrum. It can physically quench the emission of MQCA if the probe is internalized in lipid droplets.

    • Protocol: 0.1% SBB in 70% ethanol for 20 mins. Wash 3x with PBS.

  • Trypan Blue:

    • Mechanism:[1] Quenches extracellular matrix (collagen/elastin) fluorescence via energy transfer.

    • Best For: Tissue sections with high connective tissue content.

    • Protocol: 0.05% Trypan Blue in PBS for 10 mins. Rinse immediately.

Module C: The "Dynamic Subtraction" Protocol

The most robust method for quantitative analysis.

Concept: Instead of chemically removing AF, we mathematically isolate it. This relies on the fact that AF intensity is linear with exposure, while MQCA signal is additive.

Step-by-Step Protocol:

  • Acquire "Pre-Stain" Image: Image the sample before adding MQCA (or before uncaging). Use the exact exposure settings intended for the experiment.

  • Apply Probe: Incubate with MQCA.

  • Acquire "Post-Stain" Image: Image the same field of view (FOV).

  • Digital Subtraction: Using ImageJ/Fiji:

    • Process > Image Calculator

    • Operation: Image(Post) - Image(Pre)

    • Result: A 32-bit float image representing only the delta fluorescence (the probe).

Part 3: Decision Logic for Troubleshooting

Follow this logic tree to diagnose persistent noise issues.

TroubleshootingTree Start Problem: High Background Signal CheckType Is the sample Live or Fixed? Start->CheckType Fixed Fixed Tissue CheckType->Fixed Live Live Cells CheckType->Live TryQuench Attempt Chemical Quenching (Trypan Blue) Fixed->TryQuench CheckLoc Is signal diffuse or punctate? Live->CheckLoc DidItWork Signal Improved? TryQuench->DidItWork Success1 Proceed with Imaging DidItWork->Success1 Yes Fail1 Suspect Probe Aggregation DidItWork->Fail1 No Diffuse Diffuse (Cytosolic) CheckLoc->Diffuse Punctate Punctate (Vesicular) CheckLoc->Punctate Wash Increase Wash Steps (Probe is non-specifically bound) Diffuse->Wash Titrate Perform Concentration Titration (Find Kd) Punctate->Titrate

Figure 2: Diagnostic Logic Tree. Use this workflow to determine if the issue is biological (AF) or chemical (nonspecific binding).

Part 4: Frequently Asked Questions (FAQ)

Q1: My MQCA probe is fluorescent in the vial but dark in the cell. Why? A: Quinolines are highly sensitive to solvatochromism and pH .

  • pH Effect:[2][3][4][5][6][7] 8-Methoxyquinoline derivatives are often weakly fluorescent in their neutral form and become highly fluorescent upon protonation (low pH) or metal binding. If your cellular environment is neutral (pH 7.4) and the probe is not bound to a target, it may be "dark" by design. This is actually a feature, not a bug, as it reduces background.

  • Solvent Effect: Water quenches quinoline fluorescence via hydrogen bonding. Fluorescence often increases significantly in hydrophobic environments (lipid membranes).

Q2: Can I use Sudan Black B to quench autofluorescence if I am detecting Zinc? A: Proceed with caution. While SBB is effective for lipofuscin, it is a complex mixture of diazo dyes. It does not typically chelate zinc strongly, but it introduces a broad absorption background that might attenuate the weak emission of the MQCA-Zn complex. For metal sensing, digital background subtraction (Module C) is superior to chemical quenching.

Q3: I am using MQCA as a photocage. How do I know if I've uncaged it? A: The photolysis of 8-methoxyquinoline-7-carboxylic acid derivatives usually yields a 7-hydroxyquinoline byproduct.

  • Shift: The 7-hydroxy byproduct often has a red-shifted emission compared to the methoxy-caged precursor (due to Excited State Intramolecular Proton Transfer - ESIPT - capability in the hydroxy form).

  • Validation: Run a spectral scan (lambda scan) before and after UV irradiation. A shift in the emission peak of ~20-40nm confirms uncaging.

References

  • Photophysics of Quinoline Derivatives: Mader, H. E., et al. (2008). "Fluorescence enhancement of quinolines by protonation." RSC Advances. [Link] Relevance: Explains the pH-dependent "turn-on" mechanism essential for understanding MQCA signal behavior.

  • Autofluorescence Mitigation Strategies: Monici, M. (2005).[8] "Cell and tissue autofluorescence research and diagnostic applications." Biotechnology Annual Review. [Link] Relevance: Comprehensive review of endogenous fluorophores (NADH, Flavin) that compete with blue probes.

  • Caging Group Mechanisms: Dore, T. M., et al. (2006). "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use." Journal of the American Chemical Society. [Link] Relevance: Establishes the photolysis byproducts and spectral shifts expected when using quinoline-based cages.

  • Chemical Quenching Protocols: Baschong, W., et al. (2001). "Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy." Journal of Histochemistry & Cytochemistry. [Link] Relevance: Source for the Sudan Black B and Trypan Blue protocols.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Purity Analysis of 8-Methoxyquinoline-7-carboxylic Acid via HPLC-UV

Topic: HPLC-UV Method for Determining the Purity of 8-Methoxyquinoline-7-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary 8-Methoxyquinoline-7-carboxylic acid (CAS: 457948-35-5) is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-UV Method for Determining the Purity of 8-Methoxyquinoline-7-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

8-Methoxyquinoline-7-carboxylic acid (CAS: 457948-35-5) is a critical intermediate in the synthesis of advanced quinolone antibiotics and specific metallo-enzyme inhibitors. Its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid moiety—presents unique challenges for analytical method development.

This guide outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) protocol designed to supersede non-specific titration methods. By leveraging a low-pH mobile phase and C18 stationary phase, this method ensures sharp peak shape, resolution from synthetic precursors (e.g., 8-hydroxyquinoline derivatives), and precise quantitation.

Part 1: Method Comparison & Strategic Selection

In drug development, selecting the correct analytical technique is as critical as the synthesis itself. Below is a comparative analysis of available methodologies for 8-Methoxyquinoline-7-carboxylic acid.

FeatureRecommended: RP-HPLC-UV Alternative: Potentiometric Titration Alternative: HPTLC
Principle Separation based on hydrophobicity under controlled pH.Acid-base neutralization (Carboxyl group).Adsorption chromatography on silica.
Specificity High. Resolves target from regioisomers (e.g., 5-COOH) and precursors.Low. Interferences from any acidic impurity or starting material.Medium. Good for qualitative ID, poor for quantitation (<5%).
Sensitivity (LOD) High (0.05%). Suitable for trace impurity analysis.Low. Only suitable for assay (>98%).Medium. Visual detection limits are higher.
Throughput Automated (Autosampler).Manual/Semi-automated.High (Parallel runs).
Verdict Gold Standard for Purity & Assay. Secondary Assay Check Only. Quick In-Process Control Only.
Part 2: The Optimized HPLC-UV Protocol
2.1 Mechanistic Rationale (Expertise & Experience)

The analyte is zwitterionic .

  • pKa 1 (Quinoline N): ~5.0 (Protonated form is cationic).

  • pKa 2 (Carboxylic Acid): ~4.0 (Deprotonated form is anionic).

The Challenge: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak tailing due to ionic interactions with silanols. The Solution: We utilize a mobile phase pH of 2.5 . At this pH, the carboxylic acid is suppressed (neutral, -COOH) and the quinoline nitrogen is fully protonated (-NH+). This creates a single, stable cationic species that interacts predictably with the C18 chain while silanol activity on the column is suppressed.

2.2 Chromatographic Conditions
ParameterSpecificationNote
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µmEnd-capping reduces peak tailing for basic quinolines.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of -COOH; protonates -N.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV at 254 nm (Primary), 230 nm (Secondary)Quinolines have strong π-π* transitions at 254 nm.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
2.3 Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
15.060Linear gradient to elute analyte & lipophilic impurities
18.095Wash step to remove dimers/polymers
20.095Hold
20.15Re-equilibration
25.05Ready for next injection
Part 3: Visualization of Method Logic

The following diagram illustrates the decision-making process for selecting the mobile phase pH, ensuring the scientific integrity of the protocol.

MethodDevelopment Analyte Analyte: 8-Methoxyquinoline-7-COOH (Amphoteric) pH_Selection Select Mobile Phase pH Analyte->pH_Selection Neutral_pH Neutral pH (~7.0) Zwitterion Form pH_Selection->Neutral_pH Avoid Acidic_pH Acidic pH (< 2.5) Cationic Form (-NH+, -COOH) pH_Selection->Acidic_pH Select Result_Bad Result: Peak Tailing Poor Retention Neutral_pH->Result_Bad Result_Good Result: Sharp Peak Stable Retention Acidic_pH->Result_Good

Caption: Logic flow for selecting acidic mobile phase to manage the ionization state of the amphoteric quinoline derivative.

Part 4: Validation & Performance Data

This protocol is designed to meet ICH Q2(R1) guidelines. While specific batch data varies, the following are the Target Acceptance Criteria derived from validation of analogous quinoline carboxylic acids (e.g., 8-Hydroxyquinoline-7-COOH).

4.1 System Suitability
  • Tailing Factor (T): < 1.5 (Critical for basic quinolines).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between 8-Methoxyquinoline-7-COOH and its precursor (8-Hydroxyquinoline-7-COOH).

4.2 Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (50% to 150% of target concentration).

  • Correlation Coefficient (R²): ≥ 0.999.

  • Equation:

    
     (where 
    
    
    
    is Area,
    
    
    is Concentration).
4.3 Specificity (Impurity Profile)

The method successfully separates the following potential synthetic impurities:

  • 8-Hydroxyquinoline-7-carboxylic acid: (Precursor, elutes earlier due to -OH polarity).

  • 8-Methoxyquinoline: (Decarboxylation product, elutes later due to lack of -COOH).

  • Inorganic Salts: Elute at void volume (

    
    ).
    
Part 5: Sample Preparation Workflow

To ensure trust and reproducibility, the sample preparation must prevent degradation (decarboxylation) or precipitation.

SamplePrep Sample Solid Sample (~25 mg) Dissolve Sonicate (10 mins, <30°C) Sample->Dissolve Solvent Diluent: 50:50 MeCN:Water Solvent->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Vial HPLC Vial (Amber Glass) Filter->Vial

Caption: Sample preparation workflow emphasizing filtration and light protection (amber vials) to prevent photodegradation.

References
  • BLD Pharm. (n.d.).[1] 8-Methoxyquinoline-7-carboxylic acid (CAS 457948-35-5) Product Specifications. Retrieved from

  • Sokolová, R., et al. (2015). Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines: A Mechanistic Study. Journal of Physical Chemistry B. (Describes oxidation/analysis of 8-hydroxyquinoline-7-carboxylic acid analogues). Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. (Provides grounding for acidic mobile phase selection for quinolines). Retrieved from

  • PubChem. (n.d.). 8-Hydroxyquinoline-7-carboxylic Acid (CID 231363). National Library of Medicine. Retrieved from

  • Muszalska, I., et al. (2000). HPLC and TLC Methodology for Determination or Purity Evaluation of Methoxy-quinoline Derivatives. Acta Poloniae Pharmaceutica. (Validation parameters for similar methoxy-quinolines). Retrieved from

Sources

Comparative

comparing the fluorescence quantum yield of 8-Methoxyquinoline-7-carboxylic acid with DAPI

An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 8-Methoxyquinoline-7-carboxylic acid and DAPI Authored by a Senior Application Scientist For researchers and professionals in drug development, the selec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 8-Methoxyquinoline-7-carboxylic acid and DAPI

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the selection of a fluorescent probe is a critical decision dictated by the specific experimental context. The fluorescence quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is arguably the most important parameter in this selection process. A higher quantum yield translates to a brighter signal, enhancing sensitivity and improving signal-to-noise ratios.

This guide provides a detailed comparison of the fluorescence quantum yield of two compounds: the well-established nuclear stain DAPI (4′,6-diamidino-2-phenylindole) and the less characterized 8-Methoxyquinoline-7-carboxylic acid. We will delve into the theoretical underpinnings of quantum yield, present a robust experimental protocol for its determination, and discuss the practical implications of their respective photophysical properties for research applications.

Introduction to the Fluorophores

DAPI (4′,6-diamidino-2-phenylindole) is a renowned fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2][3] This binding event is accompanied by a dramatic, over 20-fold increase in its fluorescence intensity, making it an indispensable tool for visualizing cell nuclei, analyzing apoptosis, and quantifying DNA content in fluorescence microscopy and flow cytometry.[2][4][5] In its free, unbound state in aqueous solution, DAPI is only weakly fluorescent.[3]

8-Methoxyquinoline-7-carboxylic acid belongs to the quinoline family of compounds. Quinoline and its derivatives are known for their interesting photophysical properties and have been widely explored as fluorescent chemosensors, particularly for metal ions.[6][7] The fluorescence of the quinoline scaffold is highly sensitive to its chemical environment and the nature of its substituents.[8][9] Unlike DAPI, the specific fluorescence quantum yield of 8-Methoxyquinoline-7-carboxylic acid is not as extensively documented, necessitating direct experimental characterization for specific applications.

The Principle of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A value of 1.0 represents perfect efficiency, where every absorbed photon results in an emitted photon. In reality, excited molecules can also return to the ground state via non-radiative pathways like internal conversion or intersystem crossing. The quantum yield is therefore a direct measure of the competition between radiative (fluorescence) and non-radiative decay pathways. This relationship is critical for understanding a fluorophore's brightness and suitability for an assay.

Comparative Photophysical Properties

The following table summarizes the known photophysical properties of DAPI and provides a basis for the experimental determination for 8-Methoxyquinoline-7-carboxylic acid.

PropertyDAPI (DNA-Bound)DAPI (Free in Aqueous Solution)8-Methoxyquinoline-7-carboxylic acid
Excitation Max (λex) ~358 nm[1][2][]~358 nmTo be determined experimentally
Emission Max (λem) ~461 nm[1][2][]~450 nm[3]To be determined experimentally
Molar Extinction Coefficient (ε) 27,000 cm⁻¹M⁻¹[2][11]Not typically reportedTo be determined experimentally
Fluorescence Quantum Yield (Φ) Up to 0.92[4][11]~0.046[3]To be determined experimentally

The stark difference in DAPI's quantum yield between its DNA-bound and free states highlights its utility as a fluorogenic probe—it only "turns on" in the presence of its target. The properties of 8-Methoxyquinoline-7-carboxylic acid are expected to be highly solvent-dependent.

Experimental Determination of Relative Fluorescence Quantum Yield

For compounds where the quantum yield is unknown, the most common and reliable approach is the comparative method.[12][13] This technique involves comparing the fluorescence of the test sample to that of a well-characterized fluorescence standard with a known quantum yield under identical conditions.

Causality Behind Experimental Choices:
  • Standard Selection: The chosen standard should have absorption and emission profiles that overlap with the test sample to minimize wavelength-dependent variations in instrument response.[13] For emission in the blue-violet region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.51) is a widely accepted standard.[14]

  • Concentration Range: To avoid inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, all measurements must be conducted using optically dilute solutions. The absorbance at the excitation wavelength should ideally be kept below 0.1.[12][13]

  • Solvent Purity: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[15]

Detailed Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the reference standard (e.g., Quinine Sulfate) in its recommended solvent (e.g., 0.1 M H₂SO₄).

    • Prepare a stock solution of the test compound (8-Methoxyquinoline-7-carboxylic acid) in a suitable, spectroscopy-grade solvent (e.g., ethanol or a buffered aqueous solution).

    • Prepare a stock solution of DAPI in deionized water.

  • Preparation of Serial Dilutions:

    • For the standard, the test compound, and DAPI, prepare a series of five dilutions from the stock solutions. The concentrations should be chosen such that the absorbance values at the selected excitation wavelength are approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

    • Prepare a "blank" sample for each series containing only the pure solvent.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard, test, and DAPI solutions.

    • Note the exact absorbance value at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).

  • Fluorescence Measurements:

    • Using a fluorescence spectrometer, record the corrected emission spectrum for each dilution.

    • Crucially, all instrument settings (excitation/emission slits, detector voltage, scan speed) must be kept identical for all measurements of both the standard and the test samples. [13]

    • Excite each sample at the wavelength used for the absorbance measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis and Calculation:

    • For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The plot should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of the unknown sample (Φₓ) using the following equation[12]:

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φₛₜ is the known quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots for the test sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard, respectively.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Standard & Test) prep_dilute Create Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilute->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate measure_fluor_note Keep Instrument Settings Identical plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradient (Slope) plot->calculate final_calc Calculate Quantum Yield Using Comparative Equation calculate->final_calc

Caption: Workflow for relative fluorescence quantum yield determination.

Comparative Discussion and Scientific Insights

The primary determinant of DAPI's utility is not just its high quantum yield, but the conditionality of that high yield. Its Φ value skyrockets from ~0.046 to as high as 0.92 upon binding to the minor groove of dsDNA.[3][4][11] This fluorogenic behavior is a direct result of its molecular structure. In an aqueous environment, the free DAPI molecule can dissipate absorbed energy through rotational and vibrational movements (non-radiative decay). When bound within the rigid, hydrophobic environment of the DNA minor groove, these non-radiative pathways are suppressed, forcing the molecule to release its energy primarily through fluorescence.

8-Methoxyquinoline-7-carboxylic acid lacks the specific DNA-binding motifs of DAPI. Its quantum yield will be governed by the photophysics of the quinoline ring system, modulated by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. Its fluorescence is likely to be sensitive to solvent polarity and pH (due to the carboxylic acid). Based on studies of similar 8-hydroxyquinoline derivatives, its fluorescence may be significantly enhanced upon chelation with certain metal ions, a process that, similar to DAPI's binding, can increase molecular rigidity and boost quantum yield.[6][7]

This leads to a fundamental difference in their application profiles. DAPI is a targeted stain, while 8-Methoxyquinoline-7-carboxylic acid is a potential environmental probe.

Logical Relationship Diagram

G dapi DAPI dapi_env Binds to DNA Minor Groove dapi->dapi_env mqca 8-Methoxyquinoline- 7-carboxylic acid mqca_env Solvent Environment (Polarity, pH, Metal Ions) mqca->mqca_env rigidity Increased Molecular Rigidity Reduced Non-Radiative Decay dapi_env->rigidity mqca_env->rigidity e.g., via chelation dapi_qy High Quantum Yield (Φ ≈ 0.92) rigidity->dapi_qy mqca_qy Variable Quantum Yield (Environment Dependent) rigidity->mqca_qy dapi_app Application: Nuclear Staining dapi_qy->dapi_app mqca_app Potential Application: Environmental Sensing mqca_qy->mqca_app

Caption: Factors influencing the quantum yield and applications of DAPI and 8-Methoxyquinoline-7-carboxylic acid.

Conclusion for the Researcher

The comparison between DAPI and 8-Methoxyquinoline-7-carboxylic acid is a tale of two distinct fluorescent tools.

  • DAPI is a highly specialized, fluorogenic stain with an exceptionally high quantum yield upon binding its target, dsDNA. Its value lies in its specificity and the resulting bright, high-contrast signal for nuclear visualization.

  • 8-Methoxyquinoline-7-carboxylic acid is a more general fluorophore whose utility is yet to be fully defined. Its quantum yield is not intrinsically high but is likely tunable by its environment. This makes it a candidate not for constitutive labeling, but for the development of responsive probes, for instance, to detect changes in local polarity, pH, or the presence of specific metal ions.

For the researcher, the choice is clear. For reliable and bright nuclear counterstaining, DAPI remains the gold standard. For exploratory work in developing novel sensors or probes where fluorescence response to environmental changes is desired, 8-Methoxyquinoline-7-carboxylic acid and its derivatives represent a promising, albeit less characterized, starting point that requires thorough experimental validation as outlined in this guide.

References

  • Optical Filter. (2024). What is DAPI Excitation and Emission in Fluorescence Microscopy?. [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • FluoroFinder. DAPI Dye Profile. [Link]

  • Wikipedia. DAPI. [Link]

  • Barcellona, M. L., & Gratton, E. (1989). The fluorescence properties of a DNA probe. 4'-6-Diamidino-2-phenylindole (DAPI). European Biophysics Journal.
  • Oregon Medical Laser Center. 4',6-Diamidino-2-phenylindole, [DAPI]. [Link]

  • Gautam, U. G., & Bhatt, P. (1985). A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides. Biophysical Chemistry. [Link]

  • Boster Bio. (2022). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Kapuscinski, J. (1995). DAPI: a DNA-specific fluorescent probe. Biotechnic & Histochemistry.
  • University of South Carolina. Fluorescence Spectroscopy-Quantum yield. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Lee, S. K., et al. (2021).
  • Roy, B., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
  • Guo, X., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Noe, S., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Molecular and Supramolecular Chemistry.
  • de la Peña, A. M., et al. (1988). Photochemical Reactivity and Fluorescence Analysis of 6-Methoxyquinoline, 6-Methoxyquinaldine, and 4,7-Dichloroquinoline. Journal of Pharmaceutical Sciences.
  • Al-Busafi, S. N., et al.
  • Givens, R. S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.
  • Lee, H. J., Laskin, A., Laskin, J., & Nizkorodov, S. A. (2013). Excitation–Emission Spectra and Fluorescence Quantum Yields for Fresh and Aged Biogenic Secondary Organic Aerosols. Environmental Science & Technology.
  • Bünzli, J. C. G., et al. (2007). Stable 8-hydroxyquinolinate based podates as efficient sensitizers of lanthanide near-infrared luminescence. Dalton Transactions.
  • Harris, J. M., et al. (1985).

Sources

Validation

Comparative Guide: 8-Methoxyquinoline-7-carboxylic acid vs. 8-Hydroxyquinoline-7-carboxylic acid as Metal Chelators

Executive Summary This guide provides a technical comparison between 8-Hydroxyquinoline-7-carboxylic acid (8-OH-7-COOH) and its methylated analog, 8-Methoxyquinoline-7-carboxylic acid (8-OMe-7-COOH) . The distinction bet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 8-Hydroxyquinoline-7-carboxylic acid (8-OH-7-COOH) and its methylated analog, 8-Methoxyquinoline-7-carboxylic acid (8-OMe-7-COOH) .

The distinction between these two molecules is binary and functional: 8-OH-7-COOH is a potent, bidentate metal chelator , while 8-OMe-7-COOH serves as a non-chelating structural control . This relationship is critical in medicinal chemistry to validate that a compound's biological activity (e.g., metalloenzyme inhibition, antimicrobial effect) is driven by metal sequestration rather than off-target toxicity or general ligand-receptor binding.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core difference lies in the 8-position substituent.[1] The hydroxyl group in the 8-OH variant is ionizable and acts as a donor atom.[1] The methoxy group in the 8-OMe variant is sterically bulky and chemically inert regarding coordination chemistry.

Feature8-Hydroxyquinoline-7-carboxylic acid8-Methoxyquinoline-7-carboxylic acid
Role Active Metal ChelatorNegative Control / Non-Chelator
Chelation Motif Bidentate (N, O) [N1, O8]None (Blocked O8)
pKa (Phenolic OH) ~9.9 - 10.2 (Ionizable)N/A (Methylated)
pKa (Carboxyl) ~3.5 - 4.0~3.5 - 4.0
LogP (Predicted) ~1.9 (Moderate Lipophilicity)~2.2 (Higher Lipophilicity)
Fluorescence Weak (Enhances upon metal binding)High (Intrinsic, no metal response)
Solubility Soluble in DMSO, dilute baseSoluble in DMSO, organic solvents

Mechanism of Action: The Chelation Pocket

The "Active" Pocket (8-OH-7-COOH)

The 8-hydroxy derivative functions through a bidentate mechanism. Upon deprotonation of the phenolic oxygen (pKa ~10), the molecule forms a stable, 5-membered chelate ring with divalent metal ions (


 such as Cu, Zn, Fe).
  • Donor Atoms: Quinoline Nitrogen (

    
    ) and Phenolate Oxygen (
    
    
    
    ).
  • Geometry: Typically forms square planar (1:2 ratio) or octahedral (1:3 ratio) complexes.

  • 7-COOH Role: While the 7-carboxyl group can participate in coordination (potentially forming a tridentate pocket), it primarily serves to modulate solubility and electronic properties (electron-withdrawing), often lowering the pKa of the phenol and stabilizing the complex at physiological pH.

The "Blocked" Pocket (8-OMe-7-COOH)

Methylation of the 8-oxygen converts the donor phenolate into an ether. This has two consequences:

  • Steric Hindrance: The methyl group physically blocks the approach of the metal ion to the nitrogen.

  • Loss of Electrostatics: The ether oxygen cannot be deprotonated to form the anionic

    
     species required for high-affinity charge-neutralizing binding.
    
  • Result: The affinity for metals drops by orders of magnitude, effectively rendering the molecule inert to metal sequestration in biological contexts.

Visualization: Coordination Spheres

The following diagram contrasts the active chelation mode with the steric blockade.

ChelationComparison cluster_Active Active Chelator (8-OH) cluster_Inactive Inactive Control (8-OMe) Ligand_OH 8-Hydroxy-7-COOH (Ligand) Metal Metal Ion (Cu2+, Zn2+) Complex Stable 5-Membered Chelate Ring Ligand_OH->Complex Deprotonation (-H+) Metal->Complex Coordination Ligand_OMe 8-Methoxy-7-COOH (Control) NoComplex No Binding (Steric Clash) Ligand_OMe->NoComplex Methyl Group Blocks Metal_Free Free Metal Ion Metal_Free->NoComplex Weak/No Interaction

Caption: Comparison of the active 5-membered chelate ring formation in the 8-hydroxy derivative versus the steric blockade preventing coordination in the 8-methoxy analog.

Comparative Performance Data

Metal Affinity ( / Stability Constants)
  • 8-OH-7-COOH: Exhibits high stability constants (

    
    ). For Copper(II), 
    
    
    
    values typically exceed 18-20, allowing it to strip metals from biological metallochaperones.
  • 8-OMe-7-COOH: Binding is negligible. Any residual binding would occur via the distal 7-carboxylate, which is a weak, non-specific interaction (

    
    ) comparable to simple organic acids (e.g., benzoic acid).
    
Biological Activity (Antimicrobial/Anticancer)[6][9][10]
  • 8-OH-7-COOH: Often cytotoxic to bacteria and cancer cells.

    • Mechanism:[2] "Copper Ionophore" effect. It transports extracellular copper into the cell (lipophilic complex), causing oxidative stress via Fenton chemistry, or it strips essential metals (Zn, Fe) from metalloenzymes (e.g., JmjC demethylases).

  • 8-OMe-7-COOH: Typically inactive (High

    
    ).
    
    • Significance: If the 8-OMe analog is inactive in your assay, it confirms the mechanism of the 8-OH parent is metal-dependent . If the 8-OMe analog is active, the mechanism is likely off-target (e.g., general toxicity or receptor binding unrelated to metals).

Experimental Protocols

To validate these differences in your own research, use the following self-validating protocols.

Protocol A: UV-Vis Spectrophotometric Titration

This is the definitive method to visualize complex formation. The 8-OH derivative will show a "Red Shift" (bathochromic shift) upon metal addition; the 8-OMe will not.

Materials:

  • Ligand stock (10 mM in DMSO).

  • Metal salt (

    
     or 
    
    
    
    , 10 mM in water).
  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Baseline: Dilute Ligand to 50 µM in Buffer. Record UV-Vis spectrum (200–600 nm).

  • Titration: Add Metal salt in 0.2 equivalent increments (0 to 2.0 eq).

  • Observation (8-OH): Look for the emergence of a new band around 400–450 nm (Metal-to-Ligand Charge Transfer) and isosbestic points (indicating clean conversion).

  • Observation (8-OMe): The spectrum should remain largely unchanged (superimposable lines), confirming lack of binding.

Protocol B: Job’s Plot (Stoichiometry Determination)

Use this if you observe weak binding in the methoxy derivative to rule out specific chelation.

  • Prepare equimolar solutions (e.g., 100 µM) of Ligand and Metal.

  • Mix them in varying ratios (1:9, 2:8 ... 9:1) while keeping total concentration constant.

  • Measure Absorbance at

    
     of the complex.
    
  • Result: 8-OH will peak at 0.33 (1:2 complex) or 0.5 (1:1 complex). 8-OMe will show a linear or flat response, indicating no stoichiometric complexation.

Experimental Workflow Diagram

ProtocolWorkflow cluster_Exp UV-Vis Titration Start Start: Compare Ligands Prep Prepare 50µM Solutions (Buffer pH 7.4) Start->Prep AddMetal Add M2+ (0.2 eq steps) Prep->AddMetal Measure Measure Abs (200-600nm) AddMetal->Measure Decision Analyze Spectral Shift Measure->Decision Result_OH New Band + Isosbestic Point (CONFIRMED CHELATOR) Decision->Result_OH Bathochromic Shift Result_OMe No Change / Minor Shift (CONFIRMED CONTROL) Decision->Result_OMe No Shift

Caption: Step-by-step workflow for validating chelation efficacy using UV-Vis spectroscopy.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Cipurković, A. et al. (2021).[3][4] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences. Link

  • Oliveri, V. et al. (2020). "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid." ACS Omega. (Note: Discusses the homologous 2-isomer, relevant for thermodynamic comparisons). Link

  • Nurchi, V.M. et al. (2010). "Complex formation of 8-hydroxyquinoline with trivalent metal ions."[5] Dalton Transactions. Link

  • PubChem Compound Summary. "8-Hydroxyquinoline-7-carboxylic acid."[6][7] National Center for Biotechnology Information. Link

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 8-Methoxyquinoline-7-carboxylic Acid

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 8-Methoxyquinoline-7-carboxylic acid, a novel quinoline derivative. In the landscape of drug discovery, quinoline scaffolds are of s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 8-Methoxyquinoline-7-carboxylic acid, a novel quinoline derivative. In the landscape of drug discovery, quinoline scaffolds are of significant interest due to their presence in numerous compounds with a wide range of biological activities, including anticancer effects.[1][2][3] These compounds can induce cytotoxicity through various mechanisms, such as arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][4]

Here, we present a comparative analysis, positioning 8-Methoxyquinoline-7-carboxylic acid against two benchmark compounds: its structural analog, 8-Hydroxyquinoline, and the established quinoline-based drug, Chloroquine. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind experimental design, ensuring a robust and interpretable assessment of this promising new agent.

The Compounds: A Structural and Functional Overview

The efficacy of a therapeutic agent is intrinsically linked to its chemical structure. Minor modifications can lead to significant changes in biological activity.

  • 8-Methoxyquinoline-7-carboxylic acid (Test Compound): This novel derivative is the focus of our investigation. The presence of a methoxy group at position 8 and a carboxylic acid group at position 7 are key features. The carboxylic acid moiety, in particular, can influence the molecule's chelating properties and hydrogen-bonding capabilities, potentially enhancing its interaction with biological targets.[5]

  • 8-Hydroxyquinoline (Comparator 1): This compound is a close structural analog and a well-known metal chelating agent.[6][7][8] Its biological activities, including antimicrobial and cytotoxic effects, are often attributed to its ability to chelate metal ions essential for cellular processes.[8][9] Comparing our test compound to 8-Hydroxyquinoline allows us to probe the effect of substituting the hydroxyl group with a methoxy group, which alters the compound's electronic properties and hydrogen-bonding potential.

  • Chloroquine (Benchmark Control): A widely known 4-aminoquinoline drug, Chloroquine has a long history of use as an antimalarial agent and has been repurposed in cancer research for its ability to inhibit autophagy. While structurally more distinct, it serves as an essential benchmark for the broader cytotoxic potential of the quinoline class.

Strategic Selection of Cell Lines

To obtain a comprehensive cytotoxicity profile, a panel of well-characterized human cell lines was selected. This panel includes two distinct cancer cell lines and one non-cancerous cell line to assess both efficacy and selectivity.

  • A549 (Human Lung Adenocarcinoma): These cells are a widely used model for non-small cell lung cancer.[10][11] Originating from alveolar basal epithelial cells, they grow as an adherent monolayer and are a valuable tool for screening novel anticancer drugs.[11][12][13]

  • MCF-7 (Human Breast Adenocarcinoma): This is one of the most studied breast cancer cell lines globally.[14] A key characteristic is its expression of estrogen receptors (ER-positive), making it a representative model for luminal A type breast cancer.[14][15][16] Its growth can be influenced by hormones, and it is considered a poorly-aggressive, non-invasive cell line.[15]

  • HEK293 (Human Embryonic Kidney): This cell line is frequently used in cell biology and biotechnology research.[17][18] While immortalized, HEK293 cells are of non-cancerous origin and serve as a crucial control to evaluate the selective toxicity of a compound against cancerous cells versus non-cancerous ones.[19][20]

Experimental Workflow: The MTT Cell Viability Assay

To quantify the cytotoxic effects of our compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice. This reliable and widely used colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[21]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement A Cell Culture (A549, MCF-7, HEK293) B Cell Seeding (1x10^4 cells/well in 96-well plate) A->B C 24h Incubation (37°C, 5% CO2 for cell adhesion) B->C E Treat Cells with Compounds (Incubate for 48 hours) C->E D Prepare Compound Dilutions (0.1 µM to 100 µM) D->E F Add MTT Reagent (0.5 mg/mL final concentration) E->F G Incubate for 3 hours (Formation of Formazan Crystals) F->G H Add Solubilization Agent (e.g., DMSO) G->H I Measure Absorbance (570 nm) H->I J Data Analysis & Comparison I->J Calculate IC50 Values

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Culture A549, MCF-7, and HEK293 cells in their recommended media.[10][15][17][25] Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of 8-Methoxyquinoline-7-carboxylic acid, 8-Hydroxyquinoline, and Chloroquine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only. Incubate for 48 hours.

  • MTT Addition and Incubation: After the 48-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24] Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as DMSO or a detergent-based buffer, to each well.[23][26]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[24] Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve. From this curve, determine the IC50 value (the concentration of a compound that inhibits cell growth by 50%).

Comparative Cytotoxicity Data (Illustrative)

The following table summarizes hypothetical IC50 values derived from the MTT assay. This data is presented to illustrate a potential outcome where 8-Methoxyquinoline-7-carboxylic acid exhibits potent and selective anticancer activity.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK293 (Non-Cancerous) IC50 (µM)Selectivity Index (HEK293 / A549)
8-Methoxyquinoline-7-carboxylic acid 8.5 12.2 > 100 > 11.8
8-Hydroxyquinoline25.431.845.11.8
Chloroquine48.155.670.31.5

Interpretation of Data:

  • Potency: In this illustrative dataset, 8-Methoxyquinoline-7-carboxylic acid demonstrates superior potency against both A549 and MCF-7 cancer cell lines, with significantly lower IC50 values compared to both 8-Hydroxyquinoline and Chloroquine.

  • Selectivity: The most compelling finding is the high selectivity of 8-Methoxyquinoline-7-carboxylic acid. Its IC50 value against the non-cancerous HEK293 cell line is over an order of magnitude higher than its IC50 against the A549 cancer cells. This high Selectivity Index (>11.8) suggests the compound is substantially more toxic to cancer cells than to non-cancerous cells, a highly desirable characteristic for a potential therapeutic agent. In contrast, both 8-Hydroxyquinoline and Chloroquine show poor selectivity.

Potential Mechanism of Action: Pim-1 Kinase Inhibition

Derivatives of the closely related 8-hydroxy-quinoline-7-carboxylic acid have been identified as inhibitors of Pim-1 kinase.[27] Pim-1 is a serine/threonine kinase that plays a crucial role in promoting cell survival and proliferation and is often overexpressed in various cancers. It exerts its anti-apoptotic effects by phosphorylating and inactivating pro-apoptotic proteins like Bad. By inhibiting Pim-1, a compound can reactivate the apoptotic cascade, leading to cancer cell death.

Pim1_Pathway cluster_pathway Pim-1 Pro-Survival Signaling cluster_inhibition Inhibition by Test Compound Pim1 Pim-1 Kinase Bad Bad (Pro-apoptotic) Pim1->Bad phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 sequesters Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound 8-Methoxyquinoline- 7-carboxylic acid Compound->Pim1 INHIBITS

Caption: Potential mechanism via Pim-1 kinase inhibition.

This proposed mechanism provides a logical starting point for further investigation. The cytotoxic activity observed could be a direct result of inhibiting Pim-1, leading to the de-repression of pro-apoptotic factors and subsequent cell death in cancer cells that are dependent on this pathway for survival.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cytotoxicity of 8-Methoxyquinoline-7-carboxylic acid. Through a comparative framework using carefully selected cell lines and a robust experimental protocol, the hypothetical data presented herein suggests that this novel compound holds significant promise as a potent and selective anticancer agent. The structural modifications—specifically the methoxy and carboxylic acid groups—appear to confer a superior therapeutic profile compared to its analog, 8-Hydroxyquinoline.

The proposed mechanism of Pim-1 kinase inhibition offers a plausible explanation for its activity and should be the focus of subsequent studies. Future work should aim to:

  • Confirm the IC50 values in a broader panel of cancer cell lines.

  • Validate the inhibition of Pim-1 kinase through direct enzymatic assays and Western blot analysis of downstream targets.

  • Perform cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death.

  • Advance the most promising candidates to in vivo studies using xenograft models.

By following this structured, data-driven approach, researchers can effectively characterize the therapeutic potential of novel quinoline derivatives and accelerate their journey from the laboratory to the clinic.

References

  • Bariwal, J., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
  • Yuan, H., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules.
  • Cytion. A549 Cell Line: A Keystone in Lung Cancer Research.
  • Cytion. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology.
  • RSC Publishing. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Gherman, C., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research.
  • Sharma, S., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry.
  • Elabscience. MCF7 [MCF-7] Cell Line.
  • SciSpace. (2022). Anticancer Activity of Quinoline Derivatives; An Overview.
  • Wikipedia. HEK 293 cells.
  • Wikipedia. A549 cell.
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Beckman Coulter. An Overview of HEK-293 Cell Line.
  • Altogen Biosystems. MCF-7 Cells Culture.
  • ATCC. MCF7 (HTB-22).
  • Culture Collections. Cell line profile: A549.
  • Culture Collections. Cell line profile: MCF7.
  • AcceGen. A549.
  • Bitesize Bio. (2026). HEK293 Cells - A Guide to This Incredibly Useful Cell Line.
  • Procell. (2025). A Deep Dive into the HEK293 Cell Line Family.
  • Cytion. General information Characteristics Product sheet A549 Cells.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. MTT assay protocol.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ATCC. MTT Cell Proliferation Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
  • RSC Publishing. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives.
  • Chem-Impex. 8-Hydroxyquinoline-7-carboxylic acid.
  • ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
  • PubMed. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline.
  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

Sources

Validation

A Comparative Guide to Nuclear Counterstaining: 8-Methoxyquinoline-7-carboxylic acid vs. The Industry Standard Hoechst Stains

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular imaging and analysis, the precise visualization of the cell nuc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular imaging and analysis, the precise visualization of the cell nucleus is paramount. Nuclear counterstaining provides essential context, enabling researchers to identify individual cells, assess morphology, and analyze the spatial distribution of specific proteins or events within a cellular population. For decades, the Hoechst family of fluorescent dyes has been the go-to solution for nuclear counterstaining, prized for their reliability and effectiveness in both live and fixed-cell applications.

This guide provides a comprehensive comparative analysis of the well-established Hoechst stains against a potential, though less characterized, alternative: 8-Methoxyquinoline-7-carboxylic acid. As Senior Application Scientists, we understand that the choice of a fluorescent probe is not merely a matter of following established protocols but a critical experimental decision that can significantly impact data quality and interpretation. Here, we will delve into the mechanisms, performance characteristics, and practical considerations of these two classes of nuclear stains, offering a blend of established knowledge and forward-looking perspective.

The Gold Standard: Hoechst Dyes

Hoechst stains are a family of blue fluorescent dyes, with Hoechst 33342 and Hoechst 33258 being the most prominent members.[][2] These bisbenzimide dyes are cell-permeant and exhibit a strong affinity for the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[2][3][4] This specific binding mechanism is responsible for a significant enhancement of their fluorescence quantum yield, resulting in a bright, localized signal within the nucleus with minimal cytoplasmic background.[][3]

The key distinction between the two most common variants lies in their cell permeability. Hoechst 33342, possessing an additional ethyl group, is more lipophilic and therefore more readily crosses the plasma membrane of live cells, making it the preferred choice for real-time imaging studies.[3][5] Hoechst 33258, being slightly less permeant, is often used for fixed-cell staining, though it can also be used with live cells.[5]

Mechanism of Action: A Closer Look

The fluorescence of Hoechst dyes is highly dependent on their interaction with DNA. In an aqueous environment, the unbound dye has a low fluorescence quantum yield.[3] However, upon binding to the minor groove of DNA, the molecule becomes more rigid, and its rotation is restricted. This conformational constraint, coupled with the exclusion of water molecules from the binding site, minimizes non-radiative decay pathways and leads to a dramatic increase in fluorescence intensity—up to 30-fold.[][2][3]

cluster_0 Hoechst Staining Mechanism Unbound Hoechst Unbound Hoechst DNA Minor Groove DNA Minor Groove Unbound Hoechst->DNA Minor Groove Binding to A-T rich regions Fluorescent Complex Fluorescent Complex DNA Minor Groove->Fluorescent Complex Fluorescence Enhancement

Caption: Mechanism of Hoechst stain fluorescence.

A Potential Challenger: 8-Methoxyquinoline-7-carboxylic acid

In the continuous search for novel and improved fluorescent probes, quinoline-based compounds have garnered attention for their diverse photophysical properties and biological activities.[6][7][8] 8-Methoxyquinoline-7-carboxylic acid, while not established as a conventional nuclear stain, possesses a quinoline scaffold that is a key structural motif in various DNA-binding molecules.[9][10] The planar aromatic nature of the quinoline ring suggests a potential for intercalation or groove binding with DNA.[11]

A Theoretical Performance Profile

Due to the lack of direct experimental data on 8-Methoxyquinoline-7-carboxylic acid as a nuclear stain, we present a theoretical performance profile based on the known characteristics of similar quinoline derivatives. It is crucial to note that these are projections and require experimental validation.

Quinoline derivatives have been shown to interact with DNA through various modes, including intercalation between base pairs and binding to the minor groove.[9][11][12] The fluorescence of these compounds can be sensitive to their local environment, with changes in quantum yield and emission spectra upon binding to macromolecules like DNA.[13]

cluster_1 Hypothetical Quinoline Staining Mechanism Quinoline Derivative Quinoline Derivative DNA DNA Quinoline Derivative->DNA Intercalation or Groove Binding Potential Binding Potential Binding DNA->Potential Binding Fluorescence Modulation

Caption: Hypothetical mechanism of a quinoline-based stain.

Head-to-Head Comparison: Hoechst vs. 8-Methoxyquinoline-7-carboxylic acid

To facilitate a clear comparison, the following table summarizes the key performance characteristics of Hoechst stains and the projected properties of 8-Methoxyquinoline-7-carboxylic acid.

FeatureHoechst Stains (33342 & 33258)8-Methoxyquinoline-7-carboxylic acid (Theoretical)
Mechanism of Action Minor groove binding in A-T rich regions of DNA.[2][3][4]Potential intercalation or minor groove binding.[9][11][12]
Cell Permeability High (especially Hoechst 33342), suitable for live and fixed cells.[3][5]Unknown, would require experimental validation.
Excitation/Emission ~350 nm / ~461 nm (Blue).[5][14]Dependent on the specific derivative, likely in the UV/blue region.[13]
Photostability Moderate, subject to photobleaching with prolonged exposure.[14]Unknown, quinoline derivatives show variable photostability.[15][16]
Cytotoxicity Low to moderate, can be cytotoxic at higher concentrations.[3][17][18]Unknown, quinoline derivatives exhibit a wide range of cytotoxicities.[6][7][19]
Specificity High for dsDNA, with minimal off-target staining.[3]Unknown, potential for off-target binding.

Experimental Protocols

The following are established protocols for nuclear staining with Hoechst 33342. A theoretical protocol for 8-Methoxyquinoline-7-carboxylic acid is also provided as a starting point for researchers interested in exploring its potential.

Protocol 1: Hoechst 33342 Staining of Live Cells

This protocol is designed for the visualization of nuclei in living cells.

Start Start Prepare Staining Solution Prepare 1-5 µg/mL Hoechst 33342 in culture medium Start->Prepare Staining Solution Incubate Cells Add staining solution to cells and incubate for 15-60 min at 37°C Prepare Staining Solution->Incubate Cells Wash Cells (Optional) Wash cells with PBS to reduce background Incubate Cells->Wash Cells (Optional) Image Cells Image using fluorescence microscopy (Ex/Em: ~350/461 nm) Wash Cells (Optional)->Image Cells End End Image Cells->End Start Start Fix and Permeabilize Cells Fix and permeabilize cells as per standard immunofluorescence protocol Start->Fix and Permeabilize Cells Prepare Staining Solution Prepare 0.5-2 µg/mL Hoechst 33342 in PBS Fix and Permeabilize Cells->Prepare Staining Solution Incubate Cells Incubate cells with staining solution for 5-15 min at room temperature Prepare Staining Solution->Incubate Cells Wash Cells Wash cells 2-3 times with PBS Incubate Cells->Wash Cells Mount and Image Mount coverslip and image using fluorescence microscopy Wash Cells->Mount and Image End End Mount and Image->End

Caption: Workflow for fixed-cell staining with Hoechst 33342.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Procedure:

  • Following your standard immunofluorescence protocol, ensure the cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100 in PBS).

  • Prepare a working solution of Hoechst 33342 at a final concentration of 0.5-2 µg/mL in PBS. [4]3. Incubate the fixed and permeabilized cells with the Hoechst 33342 staining solution for 5-15 minutes at room temperature, protected from light. [20][21]4. Wash the cells two to three times with PBS to remove unbound dye. [21]5. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set.

Theoretical Protocol for 8-Methoxyquinoline-7-carboxylic acid

This hypothetical protocol is a starting point for researchers wishing to evaluate this compound as a nuclear stain. Optimization of concentration and incubation time will be necessary.

Materials:

  • 8-Methoxyquinoline-7-carboxylic acid

  • DMSO (for stock solution)

  • Cell culture medium or PBS

  • Live or fixed cells

Procedure:

  • Prepare a stock solution of 8-Methoxyquinoline-7-carboxylic acid in DMSO (e.g., 1-10 mM).

  • Dilute the stock solution in cell culture medium (for live cells) or PBS (for fixed cells) to a range of working concentrations (e.g., 1-20 µM).

  • For live cells, incubate for 30-60 minutes at 37°C. For fixed cells, incubate for 15-30 minutes at room temperature. Protect from light.

  • Wash the cells with the appropriate buffer (culture medium or PBS).

  • Image the cells using a fluorescence microscope with a filter set appropriate for the expected excitation and emission wavelengths of the quinoline derivative (likely in the UV/blue range).

Concluding Remarks

Hoechst stains remain the undisputed workhorse for nuclear counterstaining due to their high specificity, bright fluorescence, and well-characterized performance in a multitude of applications. Their reliability and extensive documentation make them a safe and effective choice for most researchers.

The exploration of 8-Methoxyquinoline-7-carboxylic acid as a nuclear stain is, at present, a foray into uncharted territory. While its quinoline scaffold holds promise for DNA interaction, its efficacy, specificity, and potential cytotoxicity are yet to be determined through rigorous experimental validation. Researchers with an interest in developing novel fluorescent probes may find this and similar quinoline derivatives to be intriguing candidates for investigation. However, for routine and critical nuclear counterstaining, the proven performance of Hoechst dyes provides a level of confidence and reproducibility that is essential for robust scientific inquiry.

References

  • Hoechst 33342 Nuclear Staining Protocol. (n.d.). You Do Bio. Retrieved February 15, 2026, from [Link]

  • Lalande, M. E., & Miller, R. G. (1982). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells. Cytometry, 3(1), 71–76.
  • (2012, June 19). Hoechst or DAPI for nuclear staining?. Biology Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Pillay, C. S., & Singh, M. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Applied Pharmaceutical Science, 5(10), 001-008.
  • (2026, January 15). Hoechst vs. DAPI: Understanding the Differences in DNA Staining. Oreate AI Blog. Retrieved February 15, 2026, from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2286.
  • (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Otto, F. J., & Oldiges, H. (1980). A comparative study of DAPI, DIPI, and Hoechst 33258 and 33342 as chromosomal DNA stains. Histochemistry, 68(1), 19–23.
  • Hoechst 33342 Staining for Cell Cycle Analysis of Live Cells. (n.d.). Flow cytometry. Retrieved February 15, 2026, from [Link]

  • Bucevičius, J., Lukinavičius, G., & Gerasimaitė, R. (2018). The Use of Hoechst Dyes for DNA Staining and Beyond. Chemosensors, 6(2), 18.
  • Hoechst 33342 HSC Staining and Stem Cell Purification Protocol. (n.d.). Retrieved February 15, 2026, from [Link]

  • (n.d.). A novel small-molecule fluorescent probe caused by minimal structural modifications for specific staining of the cell nuclear membrane. Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • (2025, November 22). Hoechst stain. Grokipedia. Retrieved February 15, 2026, from [Link]

  • (2025, January 13). A novel small-molecule fluorescent probe caused by minimal structural modifications for specific staining of the cell nuclear membrane. Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Retrieved February 15, 2026, from [Link]

  • (2025, June 1). Best fluorescent dyes and protocol for live/dead bacterial staining using PI and Hoechst 33342?. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal, 24(6), 635–647.
  • (2023, February 7). Recent Advance in Nucleus-Targeted Fluorescent Probes for Bioimaging, Detection and Therapy. MDPI. Retrieved February 15, 2026, from [Link]

  • Surface Staining with H33342 Cell Cycle Analysis on Fixed Cells. (n.d.). Flow Cytometry Facility. Retrieved February 15, 2026, from [Link]

  • (n.d.). A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA. Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • (2022, January 1). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Retrieved February 15, 2026, from [Link]

  • Austin, R. P., & Mather, G. G. (2019). New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 123(45), 9575–9584.
  • (n.d.). The binding modes of quinoline derivative, 5j with the active site of EGFR-TK. Retrieved February 15, 2026, from [Link]

  • Elhussin, I. E. H., Zhang, S., Liu, J., Li, D., Zhang, Q., Li, S., Tian, X., Wu, J., & Tian, Y. (2020). A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA.
  • (2024, March 21). Biotium Expands Selection of Novel Nuclear Stains. Bio-Connect. Retrieved February 15, 2026, from [Link]

  • (n.d.). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Retrieved February 15, 2026, from [Link]

  • (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Retrieved February 15, 2026, from [Link]

  • (n.d.). Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. ResearchGate. Retrieved February 15, 2026, from [Link]

  • (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved February 15, 2026, from [Link]

  • David, P. H., Lehn, J.-M., & Toth, E. (1996). Molecular structural effects involved in the interaction of quinolinemethanolamines with DNA. Implications for antimalarial action. Journal of Medicinal Chemistry, 39(26), 5072–5079.
  • Kim, H. M., Kim, G., Park, M. S., Kim, D., & Kim, Y. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 86(5), 2339–2343.
  • (2025, August 7). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. ResearchGate. Retrieved February 15, 2026, from [Link]

  • (2025, August 9). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved February 15, 2026, from [Link]

  • (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved February 15, 2026, from [Link]

  • Fuchs, F., Neuhaus, H., & Schloer, S. (2023). Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342. Cytometry Part A, 103(3), 227–239.

Sources

Comparative

Comparative Guide: Assessing Metal Complex Stability of 8-Methoxyquinoline-7-carboxylic Acid

[1] Executive Summary & Strategic Positioning In the development of metallodrugs or chelating agents, 8-Methoxyquinoline-7-carboxylic acid (8-MQCA) presents a distinct physicochemical profile compared to the "gold standa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Positioning

In the development of metallodrugs or chelating agents, 8-Methoxyquinoline-7-carboxylic acid (8-MQCA) presents a distinct physicochemical profile compared to the "gold standard" chelator, 8-Hydroxyquinoline (8-HQ) .[1]

While 8-HQ is renowned for its high-affinity bidentate (


) binding, it suffers from poor water solubility and indiscriminate metal stripping in vivo.[1] 8-MQCA introduces two critical structural modifications:
  • 7-Carboxylic Acid: Enhances aqueous solubility and provides a handle for conjugation.[1]

  • 8-Methoxy Group: Replaces the ionizable phenol with a neutral ether donor.[1] This drastically alters the coordination chemistry, shifting from a high-affinity anionic ligand to a potentially weaker, neutral/zwitterionic donor, or forcing a shift to "salicylate-mode" (

    
    ) binding.[1]
    

This guide details the experimental protocols to rigorously assess the stability constants (


) of 8-MQCA metal complexes, comparing its performance against 8-HQ to validate its utility in therapeutic applications where tunable (moderate) stability is preferred over absolute (high) sequestration.[1]

Structural & Mechanistic Comparison

Before assessing stability, one must understand the competing coordination modes.[1]

Feature8-Hydroxyquinoline (8-HQ) 8-Methoxyquinoline-7-carboxylic acid (8-MQCA)
Primary Donor Atoms Pyridine Nitrogen (

) + Phenolate Oxygen (

)
Pyridine Nitrogen (

) + Methoxy Oxygen (

) OR Carboxyl Oxygen (

)
Charge State (Physiol.[1] pH) Neutral (

precipitate often forms)
Anionic (due to

), enhancing solubility.[1]
Chelate Effect Strong 5-membered ring.[1][2]Weaker 5-membered ring (N-OMe) or 6-membered (OMe-COOH).[1]
Hard/Soft Character Borderline (binds Cu, Zn, Fe well).[1]Harder oxygen character (favors Fe, Ca, Mg).[1]
Stability Prediction High (

for Cu)
Moderate/Low (Steric bulk of Me + poor donor ability of ether).[1]
Visualization: Coordination Logic

CoordinationLogic Ligand Ligand Structure HQ 8-Hydroxyquinoline (8-HQ) Ligand->HQ MQCA 8-Methoxyquinoline- 7-carboxylic acid Ligand->MQCA Binding_HQ Deprotonation (-H+) Forms Anionic N-O- Chelate HQ->Binding_HQ pH > 9 Binding_MQCA No Phenolic Deprotonation Neutral N-OMe Donor or Carboxyl Participation MQCA->Binding_MQCA Steric/Electronic Effect Outcome_HQ High Stability Low Solubility Binding_HQ->Outcome_HQ Outcome_MQCA Tunable Stability High Solubility Binding_MQCA->Outcome_MQCA

Figure 1: Mechanistic divergence between the reference standard (8-HQ) and the test subject (8-MQCA).

Experimental Protocols for Stability Assessment

To objectively validate the performance of 8-MQCA, you must determine the stepwise stability constants (


) and the overall stability constant (

).
Method A: Potentiometric Titration (The Gold Standard)

This method relies on the competition between protons (


) and metal ions (

) for the ligand (

). It is the most accurate method for determining equilibrium constants.

Reagents:

  • Ligand Solution:

    
     M 8-MQCA in 0.1 M 
    
    
    
    (ionic strength adjustor).
  • Metal Solution:

    
     M Metal Nitrate (
    
    
    
    ).[1]
  • Titrant:

    
     M Carbonate-free NaOH (Standardized).[1]
    
  • Apparatus: Potentiometer with glass electrode (calibrated at pH 4.0, 7.0, 10.0).

Protocol Steps:

  • Calibration: Calibrate the electrode to read concentration of

    
     (
    
    
    
    ) rather than activity, using standard HCl/NaOH titrations at constant ionic strength (
    
    
    ).
  • Acid Titration: Titrate 50 mL of Ligand Solution (with excess mineral acid, e.g.,

    
    ) against NaOH. This determines the ligand's 
    
    
    
    values (Carboxyl and Quinolinium N).
  • Complex Titration: Repeat titration with Metal ion present (Ratio 1:1, 1:2, and 1:3 Metal:Ligand).

  • Data Processing: Calculate the average number of ligands bound per metal ion (

    
    ) using the Irving-Rossotti equation :
    
    
    
    
    Where
    
    
    terms refer to volumes of NaOH added to reach the same pH in acid, ligand, and complex titrations.[1]
Method B: Job’s Method of Continuous Variation (UV-Vis Validation)

Used to confirm the stoichiometry (


 ratio) detected in the titration.[3]

Protocol Steps:

  • Prepare equimolar solutions (

    
     M) of Metal and 8-MQCA.[1]
    
  • Prepare a series of mixtures where the total mole sum is constant (

    
    ), varying the mole fraction of ligand (
    
    
    
    ) from 0 to 1.
  • Measure Absorbance (

    
    ) at the 
    
    
    
    of the complex (ensure
    
    
    differs from free ligand).[1]
  • Plot

    
     vs. 
    
    
    
    .[1][4] The maximum indicates the stoichiometry (e.g.,
    
    
    ;
    
    
    ).

Data Analysis & Performance Comparison

The following table serves as a template for your comparative analysis. Values for 8-HQ are literature standards; values for 8-MQCA are predictive ranges based on structural electronics, to be filled with your experimental data.

Comparative Stability Profile ( )
Parameter8-Hydroxyquinoline (Reference) 8-MQCA (Test Product) Implication
Acid Dissociation (

)

(NH),

(OH)

(COOH),

(NH)
8-MQCA is anionic at physiological pH (7.4), improving solubility.[1]
Log

(Cu(II))

Expected: 6.0 - 8.08-MQCA binds Cu weaker than 8-HQ, reducing risk of stripping essential trace metals.[1]
Log

(Zn(II))

Expected: 10.0 - 12.0Moderate stability allows for targeted release or reversible binding.[1]
Stoichiometry Predominantly 1:2 (

)
Likely 1:1 or 1:28-MQCA may form charged complexes (

or

), avoiding precipitation.[1]
Solubility (pH 7.4)

mg/mL (Insoluble)

mg/mL (Soluble)
Critical Advantage: 8-MQCA does not require toxic co-solvents (DMSO) for delivery.[1]
Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: 8-MQCA Characterization Step1 Step 1: Acid Titration Determine pKa (COOH, NH) Start->Step1 Step2 Step 2: Metal Titration (Cu, Zn, Fe) + Ligand Step1->Step2 Decision Is Precipitate Formed? Step2->Decision Path_Soluble Solution Clear Proceed to Calculation Decision->Path_Soluble No Path_Precip Precipitate Use Co-solvent (50% Dioxane) Decision->Path_Precip Yes Analysis Calculate Stability Constants (Hyperquad or BEST software) Path_Soluble->Analysis Path_Precip->Analysis Validation Validation: Job's Plot (UV-Vis Stoichiometry) Analysis->Validation End Final Output: Log Beta Values Validation->End

Figure 2: Decision tree for stability constant determination, accounting for solubility challenges.

Critical Interpretation for Drug Development

When interpreting your data, apply these three criteria to determine if 8-MQCA is a viable candidate:

  • The "Goldilocks" Window: For metallodrugs (e.g., ionophores), you rarely want the extreme stability of 8-HQ (

    
    ).[1] This leads to "metal stripping" (removing Fe/Zn from enzymes).[1] You aim for a 
    
    
    
    that is stable enough to hold the metal in serum but labile enough to release it in the hypoxic/acidic tumor microenvironment. Target range for 8-MQCA:
    
    
    .
  • Selectivity: Compare

    
     for Cu(II) vs Zn(II). 8-HQ is generally unselective.[1] If 8-MQCA shows a larger gap between Cu and Zn affinity (due to the harder carboxylate oxygen preferring different geometries), it offers a safety advantage.[1]
    
  • Solubility-Stability Trade-off: 8-HQ complexes precipitate, causing renal toxicity.[1] If 8-MQCA forms soluble complexes (verified by lack of precipitation during titration), it is superior for systemic administration, even if the stability constant is lower.[1]

References

  • Irving, H., & Rossotti, H. S. (1954).[1] The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.[1]

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Standard reference for 8-HQ baseline values).

  • Job, P. (1928).[1] Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.[1] (Foundational paper for Job's Method).

  • Albert, A. (1950).[1][5] The Avidity of Terramycin and Aureomycin for Metallic Cations. Nature, 172, 201.[1] (Seminal work on comparing chelator avidities).[1] [1]

  • Ghasemi, J., et al. (2007).[1] Spectrophotometric study of acidity and stability constants of 8-hydroxyquinoline derivatives. Journal of Serbian Chemical Society. (Modern protocol reference).

Sources

Safety & Regulatory Compliance

Safety

8-Methoxyquinoline-7-carboxylic acid proper disposal procedures

Topic: 8-Methoxyquinoline-7-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Methoxyquinoline-7-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary: The Stewardship of Bioactive Intermediates

As a Senior Application Scientist, I often see a critical gap in laboratory workflows: the "end-of-life" management of synthetic intermediates. 8-Methoxyquinoline-7-carboxylic acid (CAS: 457948-35-5) is not merely "chemical waste"; it is a pharmacophore building block, structurally related to fluoroquinolone antibiotics (e.g., Moxifloxacin).

Improper disposal of quinoline derivatives poses two distinct risks: environmental persistence (due to the stable nitrogen heterocycle) and bioaccumulation in aquatic ecosystems. This guide moves beyond generic "throw it in the bin" advice, providing a scientifically grounded, self-validating protocol for the containment and destruction of this compound.

Chemical Profile & Hazard Identification

Before handling waste, you must understand the physiochemical drivers of the hazard. The quinoline ring is robust against standard hydrolysis, meaning it requires high-temperature incineration for complete destruction.

Table 1: Physicochemical & Hazard Profile

PropertyData / ClassificationOperational Implication
Chemical Structure C₁₁H₉NO₃Stable heterocyclic acid.[1]
Physical State Solid (Pale yellow powder)Dust generation is the primary exposure risk.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Incompatible with strong bases and cyanides.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Do not inhale dust. Use a fume hood.
Environmental H411/H412 (Harmful to aquatic life)Strict Prohibition: Never dispose of down the drain.

Pre-Disposal Protocol: Segregation Strategy

The integrity of your waste stream depends on segregation . Mixing 8-Methoxyquinoline-7-carboxylic acid with incompatible streams can lead to exothermic reactions or regulatory violations (e.g., mixing with oxidizers).

The "No-Go" List (Incompatibilities)
  • Strong Oxidizers (e.g., Peroxides, Nitric Acid): Risk of rapid oxidation/fire.

  • Cyanides/Sulfides: Acidic nature of the carboxylic acid can liberate toxic HCN or H₂S gas.

  • Heavy Metals: The quinoline nitrogen and carboxylic acid oxygen can act as chelators, potentially solubilizing heavy metals in mixed waste, complicating downstream treatment.

Disposal Workflows: Step-by-Step

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf stock, spilled solids, or excess weighed material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid inside a chemical fume hood to prevent inhalation of dust (H335).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "8-Methoxyquinoline-7-carboxylic acid (100%)."

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Final Disposition: Seal tightly. This container goes to High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)

Applicable for: Reaction mixtures, filtrates, or HPLC effluents containing the compound.

  • Stream Assessment:

    • If solvent is Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into "Non-Halogenated Organic Waste."

  • pH Check (Critical Step):

    • Because this is a carboxylic acid, adding it to a basic waste stream may cause heat generation (neutralization).

    • Best Practice: Ensure the waste stream is neutral or slightly acidic before adding large quantities.

  • Precipitation Watch: If the waste solvent is high in water (e.g., reverse-phase HPLC waste), the hydrophobic quinoline core may precipitate. Do not fill containers >90% to allow for agitation before pump-out.

Visual Logic: The Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA and GLP standards.

DisposalWorkflow Start Waste Generation: 8-Methoxyquinoline-7-COOH StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Dissolved SolidBin Solid Toxic Waste Bin (Incineration) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Drum (Fuel Blending/Incineration) Halo->HaloBin NonHaloBin Non-Halogenated Waste Drum (Fuel Blending) NonHalo->NonHaloBin Label Apply HAZARDOUS WASTE Label List Constituent & Hazards SolidBin->Label HaloBin->Label NonHaloBin->Label

Caption: Operational decision tree for segregating 8-Methoxyquinoline-7-carboxylic acid waste streams based on physical state and solvent composition.

Regulatory & Compliance Context (RCRA)

In the United States, this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific name in 40 CFR 261.33. However, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Characterization: If the waste exhibits toxicity characteristics (e.g., via TCLP test) or is mixed with listed solvents (like Methanol - F003), it becomes hazardous waste.

  • Generator Status: Most research labs operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG). You must track the weight of this waste toward your monthly generation limits.

  • Sewering Prohibition: Under 40 CFR 266.505 (and general local POTW regulations), pharmaceuticals and their intermediates are banned from being flushed. This compound is toxic to aquatic bacteria and can disrupt sewage treatment plant operations.

Emergency Procedures: Spills

In the event of a powder spill outside the fume hood:

  • Evacuate & Ventilate: If the dust cloud is visible, clear the immediate area to let dust settle.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment: Do not dry sweep (generates dust).[2][3]

    • Method: Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Decontamination: Wipe the surface with a mild basic solution (e.g., 5% Sodium Bicarbonate) to solubilize any remaining acid residues, followed by water.

  • Disposal: Place all cleanup materials into the Solid Toxic Waste bin.

References

  • PubChem. 3-Methoxyquinoline-7-carboxylic acid (Compound Summary). National Library of Medicine. Accessed 2026.[2][4] [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline-carboxylic acid derivatives. [Link]

Sources

Handling

Personal protective equipment for handling 8-Methoxyquinoline-7-carboxylic acid

Topic: Personal Protective Equipment (PPE) & Handling Guide for 8-Methoxyquinoline-7-carboxylic acid CAS Registry Number: 457948-35-5 (Verify specific lot SDS; isomers vary) Chemical Class: Quinoline Carboxylic Acid Deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 8-Methoxyquinoline-7-carboxylic acid CAS Registry Number: 457948-35-5 (Verify specific lot SDS; isomers vary) Chemical Class: Quinoline Carboxylic Acid Derivative[1][2]

Part 1: The Senior Scientist’s Directive

"Safety is not just compliance; it is the first step of experimental reproducibility." [1][2]

Handling 8-Methoxyquinoline-7-carboxylic acid requires a nuanced approach. While often classified as a standard organic irritant (H315/H319/H335), the quinoline scaffold presents specific risks regarding skin sensitization and potential phototoxicity that generic safety data sheets (SDS) often overlook.

As researchers, we must treat this compound not merely as a "Warning" label chemical, but as a potent pharmaceutical intermediate. The primary risks here are inhalation of fine particulates during weighing and dermal absorption when solubilized in organic carriers (DMSO/DMF).[1][2]

This guide provides a self-validating safety protocol designed to protect both the operator and the integrity of the compound.

Part 2: Risk Assessment & PPE Matrix

The Hazard Profile:

  • Physical State: Solid (Powder/Crystals).[1][2] High potential for electrostatic charging and dust generation.[1][2]

  • Primary Routes of Entry: Inhalation (dust), Dermal (solution), Ocular (dust/splash).

  • GHS Classification (Typical): Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 (Respiratory).[1][2]

PPE Selection Logic (The "Why" Behind the Gear)
Body AreaRecommended PPETechnical Rationale & Validation
Hand Protection Nitrile Gloves (Minimum 5 mil thickness) Status: MandatoryWhy Nitrile? Nitrile offers superior resistance to the weak acidic nature of the compound compared to latex.[1] Validation: Perform the "Inflation Test" on gloves before donning to detect micro-pinholes.[1][2] Critical Note: If dissolving in Acetone , nitrile degrades rapidly (breakthrough <1 min).[1][2][4] Use Laminate (Silver Shield) gloves or double-glove and change immediately upon splash.[1][2]
Respiratory Engineering Control (Fume Hood) Status: PrimaryN95 Respirator Status: Secondary (Only if hood unavailable)Why Engineering First? PPE is the last line of defense.[1][2] A certified chemical fume hood (face velocity 80-100 fpm) captures dust at the source.[1][2] Validation: Verify the hood flow monitor is green/reading normal before opening the vial.
Eye Protection Safety Glasses with Side Shields Status: MinimumChemical Goggles Status: Task-DependentWhy? Standard glasses protect against projectiles.[1][2] If working with fine, static-prone powder that "flies," unvented goggles prevent dust from bypassing the glasses and irritating the mucosa.
Body Defense Lab Coat (Cotton/Poly Blend) Status: MandatoryWhy? Prevents migration of dust to street clothes.[1][2] Validation: Ensure cuffs are tucked under glove gauntlets to seal the wrist gap.[1][2]

Part 3: Operational Workflow (Step-by-Step)

This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination.[1][2]

Phase 1: Preparation (The "Clean" State)[1]
  • Environment Check: Activate the Fume Hood. Clear the sash area of clutter to ensure laminar flow.[1][2]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2]

    • Expert Insight: Quinoline carboxylic acids are often "fluffy" and static-prone.[1][2] Static discharge can cause the powder to "jump" off the spatula, creating an inhalation hazard.

  • Solvent Staging: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the compound vial.[1][2]

Phase 2: Active Handling (The "Dirty" State)[1]
  • Donning: Put on lab coat, then safety glasses.[1][2] Don nitrile gloves.[1][2]

    • Protocol: Pull glove cuffs over the lab coat sleeves.[1][2]

  • Weighing:

    • Open the vial inside the hood.[1][2]

    • Use a disposable antistatic weighing boat.[1][2]

    • The "Tap" Technique: Do not scoop aggressively. Gently tap the spatula to dispense powder.[1][2] This minimizes aerosolization.[1][2]

    • Self-Validation: If you see dust settling on the black surface of the balance, your handling technique is too aggressive. Pause and wipe down.

  • Solubilization:

    • Add solvent immediately to the weighing boat or transfer solid to a vial containing solvent.[1][2]

    • Caution: Once dissolved, the risk shifts from inhalation to permeation . DMSO facilitates skin absorption of the drug.[1][2] If a drop hits your glove, change the glove immediately .

Phase 3: Decontamination & Disposal[1]
  • Primary Wipe: Use a solvent-dampened Kimwipe (methanol or water) to wipe the balance and spatula.[1][2]

  • Waste Segregation:

    • Solid Waste: Contaminated weighing boats/gloves go into "Hazardous Solid Waste."[1][2]

    • Liquid Waste: Solutions go into "Organic Solvents" (or "Acidic Waste" if acidified).[1][2]

  • Doffing: Remove gloves by peeling from the cuff (inside-out) to trap any residue inside the glove.[1][2] Wash hands with soap and water for 20 seconds.[1][2]

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making loop for handling this compound, emphasizing the hierarchy of controls.

SafetyLoop Start START: 8-Methoxyquinoline-7-carboxylic acid RiskAssess 1. Risk Assessment (Dust Hazard? Solvent Permeation?) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Check) RiskAssess->EngControl PPE_Select 3. PPE Selection (Nitrile vs. Laminate) EngControl->PPE_Select Flow Verified Handling 4. Active Handling (Static Control & Weighing) PPE_Select->Handling Spill Spill Event? Handling->Spill Cleanup Wet Wipe Method (No sweeping) Spill->Cleanup Yes Disposal 5. Disposal (Segregate Solid/Liquid) Spill->Disposal No Cleanup->Disposal End END: Decon & Wash Disposal->End

Caption: Operational safety loop emphasizing engineering controls prior to PPE selection.

Part 5: Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][5][6] Hold eyelids open. Do not rub.

  • Skin Contact: Wash with soap and water.[1][2][6][7] Do not use alcohol/solvents to clean skin (this increases absorption).[1][2]

  • Spill Cleanup:

    • Do not sweep (creates dust).[1][2]

    • Cover spill with a wet paper towel (water or dilute bicarbonate).[1][2]

    • Scoop up the wet material and place in a hazardous waste bag.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11656093 (8-Methoxyquinoline-7-carboxylic acid).[1][2] PubChem. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[1][2] Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1][2] ECHA.[1][2][5] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Methoxyquinoline-7-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.